N-(2,6-Dichlorophenyl)anthranilic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-57-5 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Dichlorophenyl)anthranilic acid, a key chemical entity in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), presents a fascinating subject for in-depth study. This technical guide provides a comprehensive overview of its core chemical properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its primary mechanism of action. As a derivative of anthranilic acid and a structural analog of several fenamate drugs, its physicochemical characteristics are pivotal to its pharmacokinetic and pharmacodynamic profiles. This document serves as a vital resource for researchers engaged in drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and application.
Chemical and Physical Properties
This compound, also known by its systematic IUPAC name 2-(2,6-dichloroanilino)benzoic acid and as a metabolite of Diclofenac, possesses a molecular formula of C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[1][2] Its structure, featuring a dichlorinated phenyl ring linked to an anthranilic acid moiety, underpins its chemical behavior and biological activity.
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, the following table summarizes available data for the compound and its close structural relatives to provide a comparative reference.
| Property | This compound | N-Phenylanthranilic Acid (for comparison) | Anthranilic Acid (for comparison) |
| Molecular Formula | C₁₃H₉Cl₂NO₂[1][2] | C₁₃H₁₁NO₂ | C₇H₇NO₂[3] |
| Molecular Weight | 282.12 g/mol [1][2] | 213.23 g/mol | 137.14 g/mol |
| Melting Point (°C) | Data not available | 182-185[4] | 144-148 |
| Boiling Point (°C) | Data not available | 353.22 (rough estimate)[4] | Sublimes at 200[3] |
| Solubility | Data not available | DMSO: 125 mg/mL[4] | Ethanol: Soluble |
| pKa | Data not available | pKa₁: 2.86, pKa₂: 4.69 | pKa₁: 2.17 (amino), pKa₂: 4.85 (carboxyl)[3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an aryl halide with an amine.
Ullmann Condensation for this compound
Principle: This reaction facilitates the formation of a C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline in the presence of a copper catalyst and a base.[2][5]
Experimental Protocol (General Procedure):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-chlorobenzoic acid and 2,6-dichloroaniline.
-
Solvent and Catalyst Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to a high temperature, often in the range of 160-200°C, and maintain under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Logical Workflow for Ullmann Condensation:
Caption: Workflow for the Ullmann condensation synthesis.
Spectroscopic Analysis Protocols
Characterization of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra, referencing them to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Experimental Protocol (General):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (carboxylic acid), C-Cl, and aromatic C-H and C=C bonds.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mechanism of Action: COX Inhibition
As a non-steroidal anti-inflammatory drug (NSAID), this compound is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of COX Inhibition:
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.
Conclusion
References
The Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid is a key synthetic intermediate, primarily recognized for its role in the production of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its discovery and the development of its synthesis routes are rooted in the broader exploration of fenamic acid derivatives for anti-inflammatory properties in the mid-20th century. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, with a focus on the prevalent Ullmann condensation reaction and its modern advancements. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Methodology: The Ullmann Condensation
The most established and widely utilized method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with 2,6-dichloroaniline. The general scheme for this reaction is presented below.
Figure 1: General scheme of the Ullmann condensation for this compound synthesis.
Experimental Protocols
Protocol 1: Classical Ullmann Condensation
This protocol is a generalized procedure based on classical Ullmann reaction conditions for the synthesis of N-aryl anthranilic acids.[1][2]
Materials:
-
o-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous potassium carbonate
-
Cupric oxide (CuO)
-
Ethanol (95%)
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1-1.2 equivalents), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of cupric oxide (e.g., 0.1 equivalents).
-
Add a suitable high-boiling solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), to the flask.
-
Heat the reaction mixture to reflux and maintain the temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
Protocol 2: Modified Ullmann Condensation in Ionic Liquid
This protocol describes an improved, environmentally friendlier Ullmann condensation using an ionic liquid as the solvent.[3]
Materials:
-
Potassium 2-bromobenzoate
-
2,6-Dichloroaniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Tetrabutylphosphonium chloride ([TBP]Cl)
-
Water
-
Dilute sulfuric acid
Procedure:
-
In a reaction vessel, combine potassium 2-bromobenzoate (1 equivalent), 2,6-dichloroaniline (1 equivalent), and a catalytic amount of copper(II) acetate in tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid.
-
Heat the mixture to 170°C and maintain this temperature for the duration of the reaction, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Acidify the mixture with dilute sulfuric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of N-aryl anthranilic acids under various conditions, providing a basis for comparison of different methodologies.
Table 1: Comparison of Ullmann Condensation Conditions for N-Aryl Anthranilic Acid Synthesis
| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Chlorobenzoic acid, Substituted anilines | Cupric oxide | Anhydrous K₂CO₃ | - | Reflux | 6-8 | Good | [1][2] |
| Potassium 2-bromobenzoate, Substituted anilines | Copper acetate | - | [TBP]Cl (Ionic Liquid) | 170 | - | High | [3] |
| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | - | [4] |
| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | iso-Amyl alcohol | Microwave | 1 | 78 | [4] |
| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | DMF (10% H₂O) | Microwave | - | 82 | [4] |
| 2-Chlorobenzoic acids, Aniline derivatives | Copper | K₂CO₃ | 2-Ethoxyethanol | - | - | Up to 99 | [5][6][7] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the classical Ullmann condensation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 4. scielo.br [scielo.br]
- 5. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
The Historical Context of N-(2,6-Dichlorophenyl)anthranilic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant milestone in the mid-20th century's quest for potent and effective anti-inflammatory agents. Its development is intrinsically linked to the broader history of anthranilic acid derivatives and the burgeoning understanding of inflammation's biochemical underpinnings, particularly the role of prostaglandins. This technical guide provides a comprehensive historical and technical overview of this compound, focusing on its discovery, early synthesis, initial pharmacological evaluations, and the evolving understanding of its mechanism of action.
Historical Development
The journey to this compound began with the exploration of anthranilic acid derivatives as potential therapeutic agents. Scientists at Parke-Davis, led by Claude Winder, were instrumental in the development of the fenamate class of NSAIDs in the 1960s. This research initiative led to the discovery of several clinically important compounds, including mefenamic acid, flufenamic acid, and meclofenamic acid. The core hypothesis driving this research was that modifications to the N-aryl substituent of anthranilic acid could significantly modulate anti-inflammatory potency.
This compound emerged from these systematic structure-activity relationship (SAR) studies. A pivotal 1983 publication by Kaltenbronn and colleagues from Parke-Davis detailed the synthesis and anti-inflammatory evaluation of a large series of N-arylanthranilic acids.[1] This research highlighted the potent activity of compounds with specific substitutions on the N-aryl ring, including the 2,6-dichloro substitution.
Synthesis: The Ullmann Condensation
The primary method for the synthesis of this compound and other fenamates during this era was the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acids
The following protocol is a representative example of the methods used for the synthesis of N-aryl anthranilic acids, including this compound, during the mid-20th century.
Reactants:
-
o-Chlorobenzoic acid
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Anhydrous potassium carbonate
-
Cupric oxide (catalyst)
-
Solvent (e.g., high-boiling point inert solvent)
Procedure:
-
A mixture of o-chlorobenzoic acid, the appropriately substituted aniline, anhydrous potassium carbonate, and a catalytic amount of cupric oxide in a suitable high-boiling solvent is prepared.
-
The reaction mixture is heated to reflux for a period of 6 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is precipitated by acidification with a dilute solution of hydrochloric acid.
-
The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified N-aryl anthranilic acid derivative.[2]
Caption: Synthesis of this compound via Ullmann Condensation.
Early Pharmacological Evaluation
The initial screening of this compound and its analogues relied on in vivo and in vitro assays to determine their anti-inflammatory, analgesic, and antipyretic properties.
In Vivo Anti-Inflammatory Assays
A common method used to assess the anti-inflammatory activity of these compounds was the carrageenan-induced rat paw edema test. This assay induces a localized, acute inflammation, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory efficacy.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Adult albino rats of either sex are used.
-
Induction of Edema: A subcutaneous injection of a 1% solution of carrageenan is administered into the sub-plantar region of the rat's hind paw.
-
Drug Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at a specific dose (e.g., 50 mg/kg body weight) one hour prior to the carrageenan injection. A control group receives only the vehicle. A standard reference drug, such as phenylbutazone, is also tested concurrently for comparison.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
| Compound | Dose (mg/kg) | % Inhibition of Edema (representative) | Reference Drug | % Inhibition of Edema (Reference) |
| N-substituted anthranilic acid derivative | 50 | >50% | Phenylbutazone | ~45-47% |
Note: This table represents typical results for potent N-substituted anthranilic acid derivatives from the era, as specific historical data for this compound is not available.
Another key in vivo assay mentioned in the work by Parke-Davis researchers was the anti-UV-erythema test in guinea pigs, which was used to demonstrate the high anti-inflammatory activity of this series of compounds.[1]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The understanding of the mechanism of action of NSAIDs, including the fenamates, evolved significantly during the latter half of the 20th century. The seminal work of John Vane in the early 1970s, for which he was awarded the Nobel Prize, elucidated that aspirin-like drugs inhibit the biosynthesis of prostaglandins.[4] Prostaglandins are lipid compounds derived from arachidonic acid that are key mediators of inflammation, pain, and fever.
The enzyme responsible for the conversion of arachidonic acid to prostaglandins was initially termed "prostaglandin synthetase" and is now known as cyclooxygenase (COX). It was later discovered that there are at least two isoforms of this enzyme, COX-1 and COX-2.
Early In Vitro Assays for Prostaglandin Synthetase Inhibition
Early in vitro assays to measure the inhibition of prostaglandin synthesis were crucial in characterizing the potency of new NSAIDs. These assays typically used tissue homogenates, such as from sheep seminal vesicles, which are a rich source of the COX enzyme.
Experimental Protocol: In Vitro Prostaglandin Synthetase Inhibition Assay (Historical Perspective)
-
Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from sheep seminal vesicles.
-
Incubation: The enzyme preparation is incubated with arachidonic acid (the substrate) in the presence and absence of the test inhibitor (e.g., a fenamate) at various concentrations.
-
Quantification of Prostaglandins: The amount of prostaglandins produced is quantified. Early methods often relied on bioassays, where the contraction of a smooth muscle preparation (e.g., rabbit jejunum or guinea pig ileum) in response to the prostaglandins in the incubate was measured. Later, radioimmunoassays and chromatographic methods were developed for more specific and sensitive quantification.
-
Calculation of Inhibition: The concentration of the inhibitor that causes a 50% reduction in prostaglandin synthesis (IC50) is determined.
Caption: Mechanism of action of this compound via COX inhibition.
Conclusion
This compound stands as a testament to the power of systematic medicinal chemistry in the development of novel therapeutics. Born from the pioneering research on fenamates at Parke-Davis, its history is a reflection of the broader advancements in the understanding of inflammation and the development of in vivo and in vitro assays to quantify anti-inflammatory activity. The Ullmann condensation provided the synthetic means to explore a wide range of structural analogues, leading to the identification of potent compounds like this compound. The subsequent elucidation of the prostaglandin synthesis pathway and the role of cyclooxygenase provided a clear mechanism of action for this class of drugs. This historical context continues to inform the development of new and more selective anti-inflammatory agents today.
References
An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid (CAS: 13625-57-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-((2,6-dichlorophenyl)amino)benzoic acid, is an aromatic organic compound with the CAS number 13625-57-5. It belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally related to diclofenac, for which it is also a known metabolite.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, designed to support research and drug development efforts. The compound has garnered interest for its diverse pharmacological profile, extending beyond its anti-inflammatory properties to include potential applications in oncology and virology.
Chemical and Physical Properties
This compound is a crystalline solid. Its chemical structure consists of an anthranilic acid moiety N-substituted with a 2,6-dichlorophenyl group.
| Property | Value | Reference |
| CAS Number | 13625-57-5 | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| IUPAC Name | 2-((2,6-dichlorophenyl)amino)benzoic acid | [1] |
| Synonyms | Diclofenac Carboxylic Acid, this compound | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 216-218 °C | [2] |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | [2] |
| InChI Key | FAFKIFYBYASEDL-UHFFFAOYSA-N | [3] |
Synthesis
The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.
General Synthesis Workflow
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (I) oxide (Cu₂O) or other copper catalyst
-
N,N-Dimethylformamide (DMF) or another high-boiling point solvent
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add a catalytic amount of copper (I) oxide (e.g., 0.1 equivalents).
-
Add a suitable solvent, such as DMF, to the flask.
-
Reaction: Heat the mixture to reflux (typically 150-170 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours (reaction progress can be monitored by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water to yield this compound as a crystalline solid.[4][5]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit various enzymes.
Anti-inflammatory Activity: COX Inhibition
As a fenamate NSAID, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Quantitative Data: Enzyme Inhibition
| Target Enzyme | IC₅₀ (µM) | Compound | Reference |
| COX-1 | 15.7 - 26.6 | Related Thiophene Carboxamide Derivatives | [6] |
| COX-2 | 0.29 - 3.3 | Related Thiophene Carboxamide Derivatives | [6] |
| Aldo-Keto Reductase 1C3 (AKR1C3) | 0.31 | Related N-benzoyl anthranilic acid derivative | [3] |
| Hepatitis C NS5B Polymerase | as low as 0.01 | Anthranilic acid derivatives | [7] |
| Matrix Metalloproteinases (MMPs) | nanomolar range | Anthranilic acid derivatives | [3] |
Note: Specific IC₅₀ values for this compound are not consistently reported across all targets in the readily available literature. The data presented for COX and AKR1C3 are for structurally related compounds and serve as an indication of potential activity.
Modulation of Other Key Biological Targets
-
Ryanodine Receptors: This compound and its derivatives have been shown to modulate ryanodine receptors, which are critical for calcium release from intracellular stores. This interaction can alter calcium signaling patterns, affecting cellular excitability and contractility.
-
Hepatitis C NS5B Polymerase: Potent allosteric inhibition of the hepatitis C NS5B polymerase has been observed with anthranilic acid derivatives, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7] X-ray crystallography has revealed that these inhibitors bind to a site between the thumb and palm regions of the polymerase.[7]
-
Matrix Metalloproteinases (MMPs): this compound and its analogs have demonstrated inhibitory activity against MMPs, with potencies in the nanomolar range reported for some derivatives.[3]
-
Aldo-Keto Reductases (AKRs): This class of compounds has been identified as inhibitors of aldo-keto reductases, particularly AKR1C3.[3][8] This enzyme is involved in the metabolism of steroids and prostaglandins and is a target in some cancers.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound.
General Workflow for Enzyme Inhibition Assays
COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 by quantifying their respective products, thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂).
Procedure:
-
Blood Collection: Collect fresh human blood into heparinized tubes.
-
Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 Stimulation: To measure COX-1 activity, stimulate a set of samples with a calcium ionophore (e.g., A23187).
-
COX-2 Stimulation: To measure COX-2 activity, stimulate a separate set of samples with lipopolysaccharide (LPS).
-
Termination and Analysis: Stop the reactions and centrifuge to separate the plasma.
-
Quantification: Measure the concentration of TXB₂ (for COX-1 activity) and PGE₂ (for COX-2 activity) in the plasma using commercially available ELISA kits.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Assay)
This assay measures the activity of MMPs by detecting the cleavage of a fluorogenic substrate.
Procedure:
-
Reagent Preparation: Prepare solutions of the purified MMP enzyme, a fluorogenic MMP substrate, and various concentrations of this compound in an appropriate assay buffer.
-
Incubation: In a microplate, pre-incubate the MMP enzyme with the test compound or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Aldo-Keto Reductase (AKR) Activity Assay (Colorimetric)
This assay measures AKR activity by detecting the conversion of NADP⁺ to NADPH.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing a suitable buffer, an AKR substrate, and NADP⁺. Also prepare various concentrations of this compound.
-
Incubation: In a microplate, combine the purified AKR enzyme with the test compound or vehicle control.
-
Reaction Initiation: Start the reaction by adding the reaction mixture to each well.
-
Absorbance Measurement: The formation of NADPH is coupled to a probe that generates a colored product. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode.
-
Data Analysis: Calculate the rate of NADPH formation from the change in absorbance over time. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.[1]
Signaling Pathway Modulation
The inhibitory effects of this compound on enzymes like COX can have downstream effects on various signaling pathways.
-
Prostaglandin Pathway: As a COX inhibitor, its most direct impact is on the prostaglandin synthesis pathway, leading to reduced production of pro-inflammatory prostaglandins.
-
NF-κB Signaling: Prostaglandins, particularly PGE₂, can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. By reducing PGE₂ levels, this compound may indirectly influence NF-κB activity, although direct effects on this pathway have not been extensively characterized for this specific compound.
Conclusion
This compound is a versatile compound with a well-established role as an anti-inflammatory agent and emerging potential in other therapeutic areas. Its multifaceted biological activity, stemming from the inhibition of multiple key enzymes, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and biological evaluation, serving as a starting point for further in-depth investigation. Further research is warranted to fully elucidate the specific inhibitory constants for all relevant targets and to explore its full therapeutic potential.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,6-Dichlorophenyl)anthranilic acid IUPAC name
An In-depth Technical Guide to 2-((2,6-dichlorophenyl)amino)benzoic acid
This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, including its chemical identity, synthesis, and biological relevance. The content is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
The IUPAC name for this compound is 2-((2,6-dichlorophenyl)amino)benzoic acid .[1][2][3] It is also known by several synonyms, including N-(2,6-dichloroanilino)benzoic acid and is recognized as a metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, often referred to as Diclofenac Carboxylic Acid.[1][3][4]
| Identifier | Value |
| IUPAC Name | 2-((2,6-dichlorophenyl)amino)benzoic acid |
| CAS Number | 13625-57-5 |
| Molecular Formula | C13H9Cl2NO2 |
| Molecular Weight | 282.12 g/mol [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl |
| InChI Key | FAFKIFYBYASEDL-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of 2-((2,6-dichlorophenyl)amino)benzoic acid is a key process in the production of related pharmaceutical compounds. One common laboratory-scale method involves the reaction of 2,6-dichloroaniline with a suitable benzoic acid derivative. A general workflow for its synthesis is outlined below.
References
- 1. Buy this compound | 13625-57-5 [smolecule.com]
- 2. 2-[(2,6-dichlorophenyl)amino]benzoicacid synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]
- 4. 2-((2,6-Dichlorophenyl)amino)benzoic acid | CAS 13625-57-5 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid: Synonyms, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, a molecule of significant interest in pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and its multifaceted biological activities.
Chemical Identity: Synonyms and Trade Names
This compound is a derivative of anthranilic acid, an aromatic amino acid. While it is not actively marketed as a pharmaceutical and thus lacks common trade names, it is widely recognized in research and chemical supply contexts by several synonyms.
Systematic and Common Names:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior. The presence of the dichlorophenyl group significantly influences its characteristics compared to the parent anthranilic acid molecule.
| Property | Value | Reference Compound Data (if applicable) |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | N/A |
| Molecular Weight | 282.12 g/mol | N/A |
| Melting Point | Data not available | N-Phenylanthranilic acid: 182-185 °C[3]; Anthranilic acid: 144-148 °C[4] |
| Solubility | Soluble in organic solvents.[5] | N-Phenylanthranilic acid: DMSO: 125 mg/mL[3]; Anthranilic acid: Soluble in ethanol.[4] |
| pKa | Data not available | N-Phenylanthranilic acid: 5.28 (in 5-10% aq. acetone)[3]; Anthranilic acid (amino group): 2.17; Anthranilic acid (carboxyl group): 4.85[6] |
Experimental Protocols
Synthesis via Ullmann Condensation
The primary method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][7]
Reaction:
2-Chlorobenzoic acid + 2,6-Dichloroaniline --(Cu catalyst, Base)--> this compound
Detailed Protocol (Modified from general Ullmann reaction procedures):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) as the base.
-
Catalyst Addition: Add a catalytic amount of copper(I) oxide or copper(I) iodide (approximately 5-10 mol%).
-
Solvent: Add a high-boiling point polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The use of ionic liquids like tetrabutylphosphonium chloride has also been reported to improve yields.[1][8]
-
Reaction Conditions: Heat the mixture to a temperature between 160-200°C and maintain under reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with water to remove inorganic salts.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Chloroform-ether has also been suggested for related compounds.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Analytical Methods
A reverse-phase HPLC method can be employed for the analysis of this compound and its related impurities.
| Parameter | Condition |
| Column | C18 (e.g., Newcrom R1)[10] |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic/phosphoric acid).[10] |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
¹H and ¹³C NMR are essential for the structural confirmation of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.[11][12]
-
¹H NMR: Expect to observe signals in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The -NH and -COOH protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. For the related N-phenylanthranilic acid, the -NH proton appears around δ 9.3 ppm.[12]
-
¹³C NMR: Expect signals for the aromatic carbons between δ 110-150 ppm and a signal for the carboxylic acid carbon around δ 170 ppm. For a similar compound, the carbonyl carbon of the ester derivative of N-phenylanthranilic acid appears at 174 ppm.[12]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its mechanisms of action involve the modulation of several key signaling pathways.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
As a derivative of a known class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a putative inhibitor of cyclooxygenase (COX) enzymes.
Caption: Inhibition of COX enzymes by this compound.
Modulation of Phosphodiesterase 4 (PDE4)
This compound acts as an allosteric modulator of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.
Caption: Allosteric inhibition of PDE4 by this compound.
Ryanodine Receptor Modulation
This compound and its analogs can modulate ryanodine receptors, which are critical for calcium release from intracellular stores.[13] This activity is particularly relevant in the context of insecticides, where anthranilic diamides are potent activators of these receptors.[14][15]
Caption: Modulation of ryanodine receptors.
Allosteric Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
The compound has been identified as a potent allosteric inhibitor of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][16]
Caption: Allosteric inhibition of HCV NS5B polymerase.
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of anthranilic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[17][18][19] Dysregulation of MMPs is implicated in various diseases, including cancer and arthritis.
Caption: Inhibition of matrix metalloproteinases.
References
- 1. Buy this compound | 13625-57-5 [smolecule.com]
- 2. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]
- 3. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]
- 4. Anthranilic acid 118-92-3 [sigmaaldrich.com]
- 5. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scienceopen.com [scienceopen.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthranilic diamides derivatives as potential ryanodine receptor modulators: Synthesis, biological evaluation and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 17. The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits a complex and multifaceted mechanism of action. While its primary therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging research has revealed its interaction with a broader range of biological targets, including ion channels, G-protein coupled receptors, and viral enzymes. This technical guide provides an in-depth overview of the core mechanisms of action of this compound and structurally related compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
This compound's pharmacological profile is characterized by its activity at multiple molecular targets. The principal mechanisms include:
-
Cyclooxygenase (COX) Inhibition: As a classic NSAID, it inhibits the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Ion Channel Modulation: It has been shown to modulate the activity of several ion channels, including Transient Receptor Potential (TRP) channels and voltage-gated calcium channels, contributing to its analgesic and potentially other pharmacological effects.
-
G-Protein Coupled Receptor (GPCR) Antagonism: Derivatives of anthranilic acid have been identified as antagonists of the GPR17 receptor, a target implicated in inflammatory diseases.
-
Allosteric Enzyme Inhibition: It has been investigated as an allosteric inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.
-
Induction of Mitochondrial Permeability Transition: Similar to other NSAIDs, it can induce the mitochondrial permeability transition, a process linked to apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and structurally similar compounds, providing insights into their potency and selectivity for various targets.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Diclofenac | Ovine COX-1 | 0.06 | 0.15 | - |
| Diclofenac | Human COX-2 | 0.40 | - | - |
| Celecoxib | Human COX-2 | 0.04 | 30 | - |
*Note: Data for Diclofenac, a structurally related N-phenylanthranilic acid derivative, is provided as a representative example.
Table 2: Ion Channel Modulation
| Compound | Target | IC50 (µM) | Mode of Action |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | Human TRPM2 | 1.7 | Blocker |
| ACA | Human TRPC6 | 2.3 | Blocker |
| ACA** | Human TRPM8 | 3.9 | Blocker |
**Note: Data for N-(p-amylcinnamoyl)anthranilic acid (ACA), a structurally related anthranilic acid derivative, is provided as a representative example of TRP channel modulation.[1]
Table 3: G-Protein Coupled Receptor (GPCR) Antagonism
| Compound Class | Target | K_i Range (nM) |
| Anthranilic Acid Derivatives | GPR17 | 8.91 - 83.2 |
*Note: This data represents a range for a novel class of anthranilic acid-based GPR17 antagonists. The specific K_i for this compound is not specified in the available literature.
Table 4: Mitochondrial Permeability Transition
| Compound | Assay | EC50 (µM) |
| Diclofenac* | Induction of half-maximal mitochondrial swelling | 19 |
*Note: Data for Diclofenac is provided as a representative example of NSAID-induced mitochondrial effects.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decreased rate of color development.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the colorimetric substrate in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 2 minutes) at the same temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
GPR17 Receptor Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GPR17 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the GPR17 receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled test compound (e.g., this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GPR17 ligand).
-
Allow the binding to reach equilibrium at a specific temperature and time.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][5]
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Assay
Objective: To determine the IC50 of a test compound against the RNA-dependent RNA polymerase activity of HCV NS5B.
Principle: This assay measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand by the NS5B polymerase using an RNA template. Inhibitors of the polymerase will reduce the amount of incorporated radioactivity.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
Primer (if required by the template)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled ribonucleotide (e.g., [³³P]-UTP or [³H]-UTP)
-
Reaction buffer
-
Test compound dissolved in DMSO
-
Filter plates (e.g., 96-well DEAE filter plates)
-
Scintillation counter
Procedure:
-
Set up the reaction in a 96-well plate containing the reaction buffer, RNA template, primer (if needed), and the test compound at various concentrations.
-
Add the HCV NS5B polymerase to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated radiolabeled nucleotides.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[6][7]
Mitochondrial Permeability Transition (MPT) Assay (Mitochondrial Swelling)
Objective: To assess the ability of a test compound to induce the mitochondrial permeability transition by measuring mitochondrial swelling.
Principle: The opening of the mitochondrial permeability transition pore (mPTP) leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm.[2]
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Assay buffer (e.g., containing sucrose, mannitol, and a respiratory substrate like succinate)
-
Inducing agent (e.g., CaCl₂)
-
Test compound (e.g., this compound)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend the isolated mitochondria in the assay buffer.
-
Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm.
-
Add the test compound at the desired concentration and continue to monitor the absorbance.
-
Add the inducing agent (e.g., CaCl₂) to trigger the opening of the mPTP.
-
Record the decrease in absorbance over time, which reflects the rate and extent of mitochondrial swelling.
-
Compare the swelling induced in the presence of the test compound to that of a control (inducing agent alone).
-
To determine an EC50 value, perform the assay with a range of concentrations of the test compound and plot the rate or extent of swelling against the logarithm of the concentration.[2][8][9]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and related compounds.
Inhibition of the Cyclooxygenase (COX) Pathway
Modulation of TRPM2 Channel Activity
Allosteric Inhibition of HCV NS5B Polymerase
Induction of Mitochondrial Permeability Transition
Conclusion
This compound demonstrates a complex pharmacological profile that extends beyond its classification as a simple COX inhibitor. Its interactions with ion channels, GPCRs, and viral enzymes highlight its potential for repositioning and for the development of novel therapeutics with multifaceted mechanisms of action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate biological activities of this and related compounds. Future investigations should focus on obtaining more specific quantitative data for this compound and on exploring the in vivo relevance of its non-COX-related activities.
References
- 1. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 8. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, a synthetic derivative of anthranilic acid, belongs to the fenamate class of compounds. Historically, fenamates have been investigated for their potent anti-inflammatory and analgesic properties, with several members of this class being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of a dichlorophenyl ring on the anthranilic acid scaffold imparts distinct physicochemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the biological activity profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.
Core Biological Activities
This compound exhibits a range of biological activities, with its primary mechanism of action believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this, studies on related compounds and derivatives suggest potential interactions with other important biological targets.
Anti-inflammatory and Analgesic Properties
Quantitative Biological Data
To facilitate a comparative analysis of the biological activity of this compound and its analogs, the following tables summarize the available quantitative data for related compounds. It is important to note the absence of specific IC50 values for the parent compound, this compound, in the reviewed literature.
Table 1: Cyclooxygenase (COX) Inhibition Data for Mefenamic Acid and its Derivatives [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Mefenamic Acid | 21.2 | 7.3 | 2.9 |
| JS-3 | Not specified | 8.1 | 5.56 |
| JS-4 | Not specified | 4.3 | 13.7 |
Table 2: Other Reported Biological Activities of Anthranilic Acid Derivatives
| Target | Compound Type | Activity/Potency | Reference |
| Hepatitis C NS5B Polymerase | Anthranilic acid derivatives | IC50 values ranging from 2.01 to 23.84 µM | [3] |
| Ryanodine Receptor | Insecticidal anthranilic diamides | Potent activators | [4] |
| Matrix Metalloproteinases (MMPs) | Anthranilate-hydroxamic acid sulfonamides | Potent inhibitors of MMP-9 and MMP-13 | [5] |
Potential Signaling Pathway Involvement
The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular responses. Based on its primary activity as a COX inhibitor, its influence can be extrapolated to pathways regulated by prostaglandins.
Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis
As a COX inhibitor, this compound directly blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2). This inhibition is the cornerstone of its anti-inflammatory and analgesic effects.
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]
- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide to its Relationship with Fenamic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-(2,6-Dichlorophenyl)anthranilic acid and its structural and functional relationship to the broader class of fenamic acids. Fenamic acids, derivatives of N-phenylanthranilic acid, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). This document elucidates the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its mechanisms of action involving cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) inhibition. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
Fenamic acids are a class of NSAIDs derived from the core structure of N-phenylanthranilic acid.[1][2] They exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3][4] this compound, a halogenated derivative of anthranilic acid, is structurally analogous to the fenamates and is also recognized as a metabolite of the widely used NSAID, diclofenac.[5][6] This guide explores the nuanced relationship between this compound and the fenamic acid class, detailing its chemical synthesis, biological targets, and associated signaling pathways.
Chemical Properties and Synthesis
This compound is an aromatic compound featuring an anthranilic acid moiety substituted with a 2,6-dichlorophenyl group.[4] This substitution significantly influences its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| Systematic Name | 2-[(2,6-dichlorophenyl)amino]benzoic acid | [5] |
| CAS Number | 13625-57-5 | [5] |
The primary synthetic route to this compound and other N-aryl anthranilic acids is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acid Synthesis
This protocol is a modified Ullmann coupling reaction for the synthesis of N-aryl anthranilic acids, which can be adapted for this compound.
Materials:
-
Potassium 2-bromobenzoate
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Copper acetate (Cu(OAc)₂)
-
Tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine potassium 2-bromobenzoate (1 equivalent), the substituted aniline (1.2 equivalents), copper acetate (0.1 equivalents), and tetrabutylphosphonium chloride ionic liquid.
-
Fit the flask with a reflux condenser and heat the mixture to 170°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.
Biological Activity and Mechanism of Action
Like other fenamates, this compound exhibits anti-inflammatory and analgesic properties.[4] Its primary mechanisms of action are believed to be the inhibition of COX enzymes and the modulation of other inflammatory pathways, including the inhibition of phosphodiesterase 4 (PDE4).
Cyclooxygenase (COX) Inhibition
The inhibition of COX-1 and COX-2 is a hallmark of NSAIDs. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Table 2: In Vitro Inhibitory Activity of Selected Fenamates against COX-1 and COX-2
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 13 | 370 | 0.035 | |
| Meclofenamate Sodium | 0.04 | 0.05 | 0.8 | |
| Diclofenac | 4 nM | 1.3 nM | 3.08 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well microplate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (e.g., TMPD).
-
Monitor the appearance of the oxidized product at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibition
Recent studies have indicated that some fenamic acid derivatives may also exert their anti-inflammatory effects through the inhibition of PDE4.[7] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
Note: Quantitative data on the PDE4 inhibitory activity of this compound is not available in the public domain and represents a key area for future research.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 inhibition.
Materials:
-
Recombinant human PDE4 enzyme
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Binding agent (e.g., IMAP™ Binding Solution)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions or vehicle (DMSO).
-
Add the recombinant PDE4 enzyme to the wells.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and bind the product by adding the binding agent.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key signaling pathways involved in inflammation.
Cyclooxygenase Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway by fenamic acids.
Phosphodiesterase 4 (PDE4) Pathway
Caption: Inhibition of the Phosphodiesterase 4 (PDE4) pathway.
Logical Relationship
The following diagram illustrates the logical classification of this compound within the broader context of anti-inflammatory agents.
Caption: Hierarchical classification of this compound.
Conclusion
This compound is a structurally significant member of the fenamic acid class of NSAIDs. Its primary mechanism of action is understood to be the inhibition of COX enzymes, a characteristic it shares with other fenamates. Furthermore, emerging evidence suggests a potential role for PDE4 inhibition in its anti-inflammatory profile, representing a promising avenue for future research. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific biological activities and therapeutic potential of this compound. The elucidation of precise quantitative data for its inhibitory effects on COX and PDE4 will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid via Ullmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac. The formation of this molecule is a classic example of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This application note provides a detailed overview of the synthesis of this compound, focusing on the Ullmann condensation between an o-halobenzoic acid and 2,6-dichloroaniline. We present various experimental protocols, a summary of reaction conditions, and graphical representations of the reaction and workflow to aid researchers in the successful synthesis of this important precursor.
The Ullmann condensation for this synthesis typically involves the coupling of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The reaction's efficiency can be influenced by several factors, including the choice of catalyst, solvent, base, and reaction temperature.[3] Modern modifications to the traditional Ullmann reaction have led to improved yields and milder reaction conditions.[4][5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported protocols for the Ullmann condensation synthesis of N-aryl anthranilic acids, providing a comparative overview of different reaction parameters and their impact on yield.
Table 1: Ullmann Condensation of o-Chlorobenzoic Acid and Anilines
| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu (9 mol%) / Cu₂O (4 mol%) | K₂CO₃ (2.0) | 2-Ethoxyethanol | 130 | 24 | 76 | [6] |
| Cu (9 mol%) / Cu₂O (4 mol%) | K₂CO₃ (2.0) | Diethylene glycol | 130 | 24 | 90 | [6] |
| Cu (9 mol%) / Cu₂O (4 mol%) | Na₂CO₃ (2.0) | Diethylene glycol | 130 | 24 | 82 | [6] |
| Copper Oxide (catalytic) | K₂CO₃ (anhydrous) | Aniline (reagent & solvent) | Reflux | 2 | 82-93 | [7] |
| Copper Powder (catalytic) | K₂CO₃ | Methyl Ethyl Ketone | 60 | 2 | Not specified | [8] |
| CuI (10 mol%) | K₂CO₃ | Deep Eutectic Solvent | 60-100 | Not specified | up to 98 | [5] |
Table 2: Specific Protocol for N-Phenylanthranilic Acid Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| o-Chlorobenzoic Acid (0.26 mol) | Aniline (1.66 mol) | Copper Oxide (1 g) | Anhydrous K₂CO₃ (0.3 mol) | Aniline | Reflux, 2h | 82-93% | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on established Ullmann condensation procedures.
Protocol 1: Copper/Copper(I) Oxide Catalyzed Synthesis in 2-Ethoxyethanol
This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling reaction.[6][9]
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (1.05 equiv.), copper powder (0.09 equiv.), copper(I) oxide (0.04 equiv.), and potassium carbonate (2.0 equiv.).
-
Add 2-ethoxyethanol as the solvent.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with deionized water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the product under vacuum. The expected yield is approximately 76%.[6]
Protocol 2: Classical Ullmann Condensation using Copper Oxide
This protocol is a more traditional approach using an excess of the aniline as the solvent.[7]
Materials:
-
o-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Copper oxide (CuO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Decolorizing carbon
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with an air-cooled condenser
-
Apparatus for steam distillation
-
Suction filtration setup
Procedure:
-
In a round-bottom flask fitted with an air-cooled condenser, combine o-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (in excess, to act as solvent), anhydrous potassium carbonate (approx. 1.15 equiv.), and a catalytic amount of copper oxide.
-
Heat the mixture to reflux using an oil bath for two hours.
-
After the reaction is complete, remove the excess 2,6-dichloroaniline by steam distillation.
-
To the remaining aqueous solution, add decolorizing carbon and boil for 15 minutes.
-
Filter the hot solution by suction.
-
With stirring, add the filtrate to a solution of concentrated hydrochloric acid to precipitate the this compound.
-
Cool the mixture and collect the precipitate by suction filtration.
-
Wash the product with cold water and dry to a constant weight.
Visualizations
Ullmann Condensation Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Ullmann condensation C-N coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgchemres.org [orgchemres.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Catalyzed Amination Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid is a crucial scaffold in medicinal chemistry, notably as a precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1][2] Its synthesis is a key step in the development of these pharmaceuticals and other biologically active compounds. The copper-catalyzed amination, a variation of the Ullmann condensation, represents a robust and widely employed method for the formation of the N-aryl bond in this molecule.[3][4] This protocol offers a significant advantage over other methods by providing a direct and efficient route to N-aryl anthranilic acids.[5] This document provides detailed application notes and a comprehensive protocol for the copper-catalyzed synthesis of this compound, intended for use by researchers in organic synthesis and drug development.
Reaction Principle
The synthesis of this compound via copper-catalyzed amination involves the cross-coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with 2,6-dichloroaniline.[1][3][6] The reaction is facilitated by a copper catalyst, often in the form of copper(I) salts like CuI or in situ generated active copper species. The presence of a suitable ligand and a base is critical for the reaction to proceed efficiently. The carboxyl group of the anthranilic acid precursor often does not require protection, which simplifies the overall synthetic route.[6][7]
Key Parameters and Optimization
Several factors influence the success and efficiency of the copper-catalyzed amination:
-
Catalyst System: Copper(I) iodide (CuI) is a commonly used and cost-effective catalyst.[8] The catalytic activity can be enhanced by the use of ligands.
-
Ligands: A variety of ligands can be employed to improve the catalyst's efficacy and promote the reaction under milder conditions. These include diamines, 1,10-phenanthroline, and diols like rac-1,1'-binaphthyl-2,2'-diol (rac-BINOL).[3][4]
-
Base: A base is required to deprotonate the aniline and facilitate the catalytic cycle. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[1][8]
-
Solvent: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or 2-ethoxyethanol are typically used to achieve the necessary reaction temperatures.[4][5]
-
Temperature: Traditional Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C.[4] However, modern ligand-assisted protocols can often be performed at lower temperatures.
Quantitative Data Summary
The following tables summarize quantitative data from various copper-catalyzed N-arylation reactions of halobenzoic acids, providing insights into typical reaction conditions and yields.
Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Various Anilines
| Entry | Aniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | CuI | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 65 | [5] |
| 2 | 2-Methylaniline | CuI | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 75 | [7] |
| 3 | 2,6-Dimethylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 65 | [5][7] |
| 4 | 2-tert-Butylaniline | CuI | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 86 | [7] |
Table 2: Modified Ullmann Coupling for Synthesis of N-Aryl Anthranilic Acids
| Entry | Substituted Aniline | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3-Dimethylaniline | Copper Acetate | [TBP]Cl (ionic liquid) | 170 | 92 | [9] |
| 2 | 2,6-Dichloroaniline | Copper Acetate | [TBP]Cl (ionic liquid) | 170 | 85-92 | [1] |
| 3 | 3-(Trifluoromethyl)aniline | Copper Acetate | [TBP]Cl (ionic liquid) | 170 | 90 | [9] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), 2,6-dichloroaniline (1.05 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 2-ethoxyethanol as the solvent. The reaction concentration is typically in the range of 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to 130-170°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and toluene.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate and wash with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Visualizations
References
- 1. Buy this compound | 13625-57-5 [smolecule.com]
- 2. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
Application Note: HPLC Analysis of N-(2,6-Dichlorophenyl)anthranilic Acid
AN-HPLC-001
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-(2,6-dichloroanilino)benzoic acid, is an aromatic compound with significant potential in the pharmaceutical industry. It is recognized for its anti-inflammatory and analgesic properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The purity and quantification of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and robust, suitable for routine quality control and research purposes.
Principle
The method utilizes a reverse-phase C18 column for the separation of this compound. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental
Instrumentation and Apparatus
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the typical chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
1. Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2. Preparation of Mobile Phase
-
Mix 600 mL of acetonitrile and 400 mL of the prepared 0.02 M KH2PO4 buffer (pH 3.0).
-
Degas the mobile phase by sonication or vacuum filtration.
3. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
4. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
5. Preparation of Sample Solution
-
For bulk drug substance, accurately weigh an amount of sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.
-
For pharmaceutical formulations, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 10 mg of the active ingredient to a 100 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from excipients or degradation products |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 2: Representative Quantitative Data
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 5.2 | ≥ 0.999 | ~ 0.1 | ~ 0.3 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Principle of separation and quantification in RP-HPLC.
Conclusion
The described RP-HPLC method is suitable for the accurate and precise quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Further validation specific to the user's samples and instrumentation is recommended.
References
Application Notes and Protocols: Spectroscopic Characterization of N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic characterization of N-(2,6-Dichlorophenyl)anthranilic acid, a compound of interest in pharmaceutical research, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific experimental spectra for this exact molecule in public databases, this document presents predicted spectroscopic data based on the analysis of closely related anthranilic acid derivatives and fundamental principles of spectroscopy. The provided protocols outline standard methodologies for obtaining experimental data.
Chemical Structure and Properties
-
Systematic Name: 2-(2,6-dichloroanilino)benzoic acid
-
Molecular Formula: C₁₃H₉Cl₂NO₂
-
Molecular Weight: 282.12 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on characteristic absorption and chemical shift values for the functional groups present in the molecule, as informed by spectral data of similar compounds.
Table 1: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Broad |
| ~3300 | N-H (Secondary Amine) | Stretching | Medium |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium |
| ~1300 - 1200 | C-O (Carboxylic Acid) | Stretching | Strong |
| ~1300 - 1100 | C-N (Amine) | Stretching | Medium |
| 800 - 600 | C-Cl (Aryl Halide) | Stretching | Strong |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity |
| ~13.0 | -COOH | Singlet (broad) |
| ~9.5 | -NH- | Singlet (broad) |
| 7.9 - 7.0 | Aromatic Protons | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~169 | C=O (Carboxylic Acid) |
| 140 - 110 | Aromatic Carbons |
Table 4: Predicted UV-Visible Absorption Maxima
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | ~255, ~335 | Data not available |
| Chloroform | ~260, ~340 | Data not available |
Note: The UV-Vis absorption of anthranilic acid derivatives is sensitive to the solvent environment.[2]
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Interpretation |
| 281/283/285 | [M]⁺∙ Molecular ion peak (isotopic pattern due to two Cl atoms) |
| 263/265/267 | [M - H₂O]⁺∙ |
| 236/238/240 | [M - COOH]⁺ |
| 146 | [C₆H₄(NH)COOH]⁺ |
| 144/146 | [C₆H₃Cl₂]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of air (or the empty ATR crystal) and subtract it from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: Workflow for FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be required.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Caption: Workflow for NMR analysis.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways in the context of its characterization, the data obtained from these spectroscopic methods are logically interconnected to confirm the molecule's identity and purity.
Caption: Logical flow of structural elucidation using spectroscopic data.
References
Application Notes and Protocols: N-(2,6-Dichlorophenyl)anthranilic Acid in NSAID Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid is an aromatic compound belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, it is a derivative of anthranilic acid and is closely related to clinically significant NSAIDs such as mefenamic acid and meclofenamic acid.[2][3] Like other fenamates, it exhibits anti-inflammatory, analgesic, and antipyretic properties.[3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.[1] This document provides detailed protocols for the synthesis and biological evaluation of this compound as a candidate for NSAID development.
Synthesis of this compound
The synthesis of N-aryl anthranilic acids is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Goldberg reaction.[4][5] This method involves the reaction of an o-halobenzoic acid with an appropriate aniline derivative.
Protocol: Synthesis via Ullmann Condensation
This protocol describes the synthesis of this compound from 2-chlorobenzoic acid and 2,6-dichloroaniline.
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Cupric Oxide (CuO) or other copper catalyst[6]
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of cupric oxide (approx. 0.1 equivalents).[6][7]
-
Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or use an excess of the aniline reactant as the solvent.[5][6]
-
Heat the mixture to reflux (typically 150-180°C) with constant stirring for 4-8 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of aniline was used, remove it by vacuum distillation.[6]
-
Dilute the reaction mixture with water and filter to remove the catalyst and any insoluble byproducts.
-
Acidify the aqueous filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~4-5).[7]
-
Collect the crude this compound precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from hot ethanol (95%) to yield the purified compound.[7]
-
Dry the final product in a vacuum oven. Characterize the compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Figure 1. Workflow for the synthesis and purification of this compound.
Mechanism of Action in Inflammation
The anti-inflammatory effects of this compound stem from its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3][8] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] By blocking COX activity, the compound reduces the production of these pro-inflammatory mediators.[9]
Figure 2. Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Quantitative Biological Data
The inhibitory potency of fenamate NSAIDs against COX enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Selectivity is often expressed as the ratio of IC₅₀ values (COX-1/COX-2). The following table presents representative data for related fenamate compounds, which can serve as a benchmark for evaluating new derivatives.
Table 1: In Vitro COX Inhibition for Representative Fenamate NSAIDs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Mefenamic Acid | 0.04[10] | 3.0[10] | 0.013 |
| Meclofenamic Acid | 0.06[11] | 0.12[11] | 0.5 |
| Flufenamic Acid | 9.96[12] | - | - |
| Celecoxib (Reference) | - | 0.10[13] | COX-2 Selective |
Note: IC₅₀ values can vary based on assay conditions. Data are compiled from multiple sources for illustrative purposes.
Table 2: Representative In Vivo Anti-Inflammatory & Analgesic Activity
| Compound | Dose (mg/kg) | Carrageenan Paw Edema (% Inhibition) | Acetic Acid Writhing (% Inhibition) |
|---|---|---|---|
| Indomethacin (Ref.) | 2 - 10 | 45 - 65%[11] | > 50% |
| Test Compound (Example) | 50 | 42% | 58% |
| Vehicle Control | - | 0% | 0% |
Note: This table provides an example of how in vivo data is presented. Actual values must be determined experimentally.
Experimental Protocols
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a framework for determining the IC₅₀ values of test compounds against COX-1 and COX-2 using a commercial assay kit as a basis.[8]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes[14]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[3]
-
Heme cofactor[14]
-
Arachidonic acid (substrate)[14]
-
Fluorometric probe (e.g., ADHP)
-
Test compound (this compound) dissolved in DMSO
-
Known COX inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)[8]
-
96-well opaque microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitors in DMSO, followed by dilution in assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[15]
-
Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or a vehicle control (DMSO) to the appropriate wells.[15]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.[14][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]
-
Detection: Immediately begin kinetic measurement of fluorescence intensity over a period of 5-10 minutes using a plate reader. The peroxidase activity of COX will generate a fluorescent product (e.g., resorufin).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Figure 3. Experimental workflow for the in vitro COX inhibition assay.
Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This model assesses the ability of a compound to reduce acute inflammation in rats or mice.[2][16]
Materials:
-
Wistar rats or Swiss albino mice (e.g., 150-200 g)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Animal oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.
-
Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[17]
-
Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).[17]
-
Inflammation Induction: After a set time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
Data Analysis: Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
Figure 4. Workflow for the carrageenan-induced paw edema assay.
Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce chemically-induced visceral pain in mice.[1][18]
Materials:
-
Swiss albino mice (e.g., 20-30 g)
-
Test compound and reference drug (e.g., Diclofenac Sodium)
-
Vehicle
-
0.7% Acetic acid solution in distilled water[19]
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize and group animals as described in Protocol 5.2.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).[18]
-
Pain Induction: After a set absorption time (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of the acetic acid solution via intraperitoneal injection to each mouse.[1][18]
-
Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch. After a latency period of 5 minutes, count the number of writhes (a characteristic behavior involving abdominal constriction and hind limb extension) for a defined period (e.g., 10 or 15 minutes).[1][19]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage protection (analgesia) for each treated group relative to the vehicle control group using the formula: % Protection = [(W_c - W_t) / W_c] x 100 Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.
Figure 5. Workflow for the acetic acid-induced writhing test.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. inotiv.com [inotiv.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. saspublishers.com [saspublishers.com]
Application Notes: N-(2,6-Dichlorophenyl)anthranilic Acid as a Precursor in Organic Synthesis
Abstract
N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-(2,6-dichloroanilino)benzoic acid, is a pivotal precursor in the synthesis of various biologically active molecules and materials. With the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of approximately 282.12 g/mol , this compound is a cornerstone intermediate, most notably in the pharmaceutical industry for the production of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[1] This document provides detailed application notes and experimental protocols for its synthesis and its subsequent use as a precursor, targeting researchers in organic synthesis and drug development.
Synthesis of this compound
The primary method for synthesizing this compound is the Ullmann condensation (also referred to as the Ullmann-Goldberg reaction). This copper-catalyzed nucleophilic aromatic substitution reaction couples an aryl halide with an amine.[2][3] In this case, 2-chlorobenzoic acid is coupled with 2,6-dichloroaniline.[4] Modified protocols have been developed to improve yields and reaction conditions, such as using ionic liquids or ultrasound irradiation.[1][5]
Caption: General scheme for the Ullmann condensation synthesis.
Summary of Synthesis Conditions
Different methodologies for the Ullmann condensation have been reported, with variations in catalyst, solvent, and energy source significantly impacting reaction time and yield.
| Method | Reactants | Catalyst / Conditions | Yield (%) | Reference |
| Traditional Ullmann | 2-Chlorobenzoic acid, 2,6-Dichloroaniline | Copper powder, K₂CO₃, High temp. | Variable | [2][4] |
| Modified Ullmann | 2-Chlorobenzoic acid, 2,6-Dichloroaniline | Copper catalyst, [TBP]Cl ionic liquid, 170°C | 85-92% | [1][6] |
| Ultrasound-Assisted | o-Chlorobenzoic acid, Aniline (general) | Copper powder, K₂CO₃, Pyridine, Water, 20kHz Ultrasound | 81% | [5] |
Protocol 1: Ultrasound-Assisted Synthesis
This protocol is adapted from a general method for synthesizing N-phenylanthranilic acids and is noted for its rapid reaction times.[5]
Materials:
-
o-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper powder
-
Pyridine
-
Deionized water
-
Dilute Hydrochloric Acid (HCl, 1:1)
-
Ethanol/Water (1:1) for recrystallization
-
Reaction vessel suitable for sonication
-
Sonic horn (20kHz)
Procedure:
-
Combine o-chlorobenzoic acid (0.04 mol), 2,6-dichloroaniline (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (0.02 mol), and 25 mL of water in the reaction vessel.
-
Subject the mixture to ultrasonic irradiation using a sonic horn at 20kHz for 20 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 10°C.
-
Acidify the mixture with dilute HCl (1:1) until a precipitate forms.
-
Filter the solid product and wash thoroughly with water.
-
Extract the crude product with boiling water to remove unreacted starting materials.
-
The resulting solid, this compound, can be further purified by recrystallization from an ethanol/water (1:1) mixture.
Application in the Synthesis of Diclofenac
This compound is the key intermediate in a classical synthesis route for Diclofenac (2-[(2,6-dichlorophenyl)-amino]-phenylacetic acid).[4] The synthesis involves a four-step conversion of the carboxylic acid group into a phenylacetic acid moiety.
Caption: Multi-step synthesis of Diclofenac from its precursor.
Protocol 2: Four-Step Synthesis of Diclofenac
This protocol outlines the conversion of this compound to Diclofenac based on the reaction sequence described in the literature.[4]
Step 1: Reduction of the Carboxylic Acid
-
In a dry flask under an inert atmosphere, suspend this compound in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and quench cautiously with water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield 2-[(2,6-dichlorophenyl)amino]benzyl alcohol.
Step 2: Chlorination of the Benzyl Alcohol
-
Dissolve the benzyl alcohol from Step 1 in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and excess thionyl chloride under vacuum to obtain the crude 2-[(2,6-dichlorophenyl)amino]benzyl chloride.
Step 3: Cyanation of the Benzyl Chloride
-
Dissolve the benzyl chloride from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) and heat the mixture (e.g., to 60-80°C). Use extreme caution as NaCN is highly toxic.
-
Monitor the reaction for the formation of 2-[(2,6-dichlorophenyl)amino]benzyl cyanide.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
Step 4: Hydrolysis of the Nitrile
-
Reflux the benzyl cyanide from Step 3 in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Continue heating until the hydrolysis of the nitrile to the carboxylic acid is complete.
-
If using a base, acidify the cooled reaction mixture to precipitate the Diclofenac free acid.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure Diclofenac.
Other Applications and Biological Activity
While its primary role is in NSAID synthesis, this compound and its derivatives have other potential applications.
-
Materials Science: The compound can be used in the synthesis of specialized polymers where specific thermal or mechanical properties are desired.[1]
-
Agriculture: Its biochemical properties suggest potential use as a building block for herbicides or pesticides.[1]
-
Pharmacology: It has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), which is involved in inflammatory diseases.[1] It exhibits high binding affinity with Ki values reported in the nanomolar range (8.91 to 83.2 nM).[1]
Caption: Mechanism of GPR17 receptor antagonism.
Physicochemical and Analytical Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Systematic Name | 2-(2,6-dichloroanilino)benzoic acid | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| Appearance | Solid | [5] |
| Key IR Peaks (cm⁻¹) (for N-Aryl Anthranilic Acids) | ~3300-2600 (-OH), ~3280-3110 (-NH-), ~1710-1678 (C=O) | [7] |
| ¹H NMR (for N-Aryl Anthranilic Acids) | Signals corresponding to aromatic protons, NH, and OH protons | [8] |
References
- 1. Buy this compound | 13625-57-5 [smolecule.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijddr.in [ijddr.in]
Application Notes and Protocols: N-(2,6-Dichlorophenyl)anthranilic Acid for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed experimental protocol for the synthesis of polymers derived from N-(2,6-dichlorophenyl)anthranilic acid. Due to the limited availability of direct literature on the homopolymerization of this specific monomer, the following protocols are extrapolated from established methods for structurally similar compounds, such as N-phenylanthranilic acid and other anthranilic acid derivatives.
Introduction
This compound is a derivative of anthranilic acid, a versatile monomer in the synthesis of functional polymers.[1] The parent compound, anthranilic acid, and its derivatives are known to form electroactive polymers with potential applications in various fields, including materials science and pharmaceuticals.[1][2] The introduction of the dichlorophenyl group is anticipated to influence the polymer's properties, such as thermal stability, solubility, and biological activity.[2]
Polymers of N-phenylanthranilic acid have been synthesized via oxidative polymerization, yielding amorphous and thermally stable materials.[3] It is proposed that this compound can undergo a similar polymerization process. The resulting polymer, poly(this compound), is expected to possess unique characteristics due to the presence of the electron-withdrawing chloro substituents.
This document outlines a proposed method for the synthesis and characterization of poly(this compound) and provides expected properties based on analogous polymer systems.
Proposed Polymerization Pathway
The proposed synthesis of poly(this compound) is based on the oxidative polymerization of N-phenylanthranilic acid.[3] The reaction is initiated by an oxidizing agent, leading to the formation of radical cations that subsequently couple to form the polymer chain. The growth of the polymer chain is expected to occur via C-C joining at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom.[3]
Caption: Proposed oxidative polymerization pathway for this compound.
Experimental Protocols
The following is a proposed protocol for the synthesis of poly(this compound) based on the oxidative polymerization of N-phenylanthranilic acid in a heterophase system.[3]
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with condenser |
| Chloroform | Magnetic stirrer and stir bar |
| Ammonium persulfate | Heating mantle or oil bath |
| Ammonium hydroxide solution (25%) | Buchner funnel and filter paper |
| Distilled water | Vacuum flask |
| Methanol | Beakers and graduated cylinders |
| pH meter or pH paper |
Synthesis of Poly(this compound)
-
Monomer Solution: Dissolve a specific amount of this compound in chloroform in a round-bottom flask.
-
Oxidant Solution: In a separate beaker, dissolve the desired amount of ammonium persulfate and ammonium hydroxide in distilled water.
-
Reaction Initiation: Combine the organic and aqueous phases in the round-bottom flask. The typical volume ratio of the aqueous to the organic phase is 1:1.[3]
-
Polymerization: Stir the two-phase mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration to allow for interfacial polymerization.
-
Polymer Isolation: After the reaction period, separate the organic phase.
-
Precipitation and Washing: Precipitate the polymer by adding the organic phase to a non-solvent such as methanol.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer repeatedly with distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Caption: General workflow for the synthesis and purification of the polymer.
Characterization of the Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, thermal stability, and other relevant properties.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the chemical structure of the polymer and identify functional groups. |
| NMR Spectroscopy | To further elucidate the polymer structure and connectivity. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature. |
| X-ray Diffraction (XRD) | To assess the amorphous or crystalline nature of the polymer. |
Expected Properties and Data
The properties of poly(this compound) are expected to be influenced by the bulky and electron-withdrawing dichlorophenyl groups. Based on data from related polymers, the following properties can be anticipated.
Solubility
Polymers of N-phenylanthranilic acid are soluble in aqueous alkaline solutions.[3] The introduction of carboxyl groups into polyaniline is known to enhance its solubility in such media.[3] It is expected that poly(this compound) will also exhibit solubility in aqueous bases like NH₄OH and NaOH.
Thermal Stability
Poly-N-phenylanthranilic acid has been reported to have high thermal stability.[3] The TGA analysis of a related hyper-cross-linked polymer of anthranilic acid (HCP-AA) showed stability up to 400 °C.[4]
| Polymer | Decomposition Temperature (°C) | Reference |
| Poly-N-phenylanthranilic acid | High (specific value not stated) | [3] |
| Hyper-cross-linked poly(anthranilic acid) | Stable up to 400 | [4] |
Electrical Conductivity
The electrical conductivity of polyaniline and its derivatives is a key property. The homopolymer of anthranilic acid has low electrical conductivity (around 10⁻⁸ S/cm).[3] Copolymerization with aniline can improve conductivity. The conductivity of poly(this compound) would need to be determined experimentally.
| Polymer/Copolymer | Conductivity (S/cm) | Reference |
| Polyanthranilic acid | 10⁻⁸ | [3] |
| Aniline-anthranilic acid copolymer (equimolar) | 4.5 x 10⁻⁵ | [3] |
| Aniline-anthranilic acid copolymer (0.75 excess AA) | 1 x 10⁻⁸ | [3] |
Potential Applications
Given the properties of related polymers, poly(this compound) could have potential applications in several areas:
-
Materials Science: As a thermally stable and potentially electroactive polymer.[2][3]
-
Drug Development: The monomer itself is a precursor for anti-inflammatory drugs.[2] The polymer could be investigated for controlled drug delivery applications.
-
Adsorbents: Hyper-cross-linked polymers of anthranilic acid have shown promise for CO₂ capture and heavy metal adsorption.[4][5] The dichlorophenyl derivative could offer modified adsorption properties.
Safety and Handling
-
This compound and its polymer should be handled in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for the monomer and all reagents used in the synthesis for detailed safety information.
Disclaimer: The experimental protocols provided are based on literature for similar compounds and have not been experimentally validated for this compound. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 13625-57-5 [smolecule.com]
- 3. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]
- 4. Facile synthesis of anthranilic acid based dual functionalized novel hyper cross-linked polymer for promising CO2 capture and efficient Cr3+ adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-(2,6-Dichlorophenyl)anthranilic Acid: Application Notes and Protocols for Agricultural Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, a derivative of anthranilic acid, is a molecule of growing interest in agricultural chemical research. While its analogues have been more extensively studied, the core structure presents significant potential for the development of novel herbicides and insecticides. Numerous derivatives of anthranilic acid have demonstrated biological activity, including insecticidal, antiviral, and anti-inflammatory properties.[1] This document provides an overview of its potential applications in agriculture, based on research into structurally related compounds, and offers detailed protocols for its synthesis and bioactivity screening.
Application Notes
This compound serves as a key starting material and a potential active ingredient in the development of new crop protection agents. Its N-phenylanthranilic acid core is a versatile scaffold for synthesizing a range of bioactive molecules.[2][3]
Potential Herbicidal Applications
Derivatives of N-arylanthranilic acids are being explored for their herbicidal properties. Research on related structures, such as 6-aryl-2-picolinic acid and N-(arylmethoxy)-2-chloronicotinamide, has shown significant herbicidal activity against various weed species.[4][5][6] The proposed mechanism of action for some of these analogues involves the disruption of plant growth regulation, mimicking natural auxins at a molecular level. This can lead to abnormal growth, senescence, and ultimately, plant death in susceptible dicotyledonous weeds.
The dichlorophenyl moiety of this compound is a common feature in many commercial herbicides, suggesting its potential to contribute to phytotoxicity. Further structure-activity relationship (SAR) studies are warranted to optimize its herbicidal efficacy.
Potential Insecticidal Applications
The anthranilic acid scaffold is a component of the successful anthranilic diamide class of insecticides. These compounds are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target pest. While this compound itself is not a diamide, its structural similarity suggests it could be a valuable synthon for creating new insecticidal derivatives.
Studies on polysubstituted pyridine anthranilic amide derivatives have demonstrated good insecticidal activity against various pests.[7] Furthermore, other N-phenylamide derivatives have shown high insecticidal activity with the potential for reduced toxicity to beneficial insects like honeybees.[8]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives in an agricultural research context.
Protocol 1: Synthesis of this compound
This protocol is based on the Ullmann condensation reaction, a common method for the synthesis of N-aryl anthranilic acids.[9][10]
Materials:
-
o-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Cupric oxide (catalyst)
-
Anhydrous potassium carbonate
-
Amyl alcohol (solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid, 2,6-dichloroaniline, cupric oxide, and anhydrous potassium carbonate in amyl alcohol.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and suspend the resulting solid in water.
-
Acidify the aqueous suspension with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Herbicidal Activity Screening (Post-emergence)
This protocol is adapted from methods used for testing novel herbicidal compounds.[11][12]
Materials:
-
This compound
-
Acetone (solvent)
-
Tween 20 (surfactant)
-
Deionized water
-
Test plant species (e.g., Amaranthus retroflexus - broadleaf, Brassica napus - broadleaf)
-
Control herbicide (e.g., Picloram)
-
Pots with soil
-
Greenhouse facilities
-
Spray chamber
Procedure:
-
Plant Preparation: Grow test weed species in pots in a greenhouse to the 2-3 leaf stage.
-
Test Solution Preparation: Prepare a stock solution of this compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 250 g/ha, 125 g/ha, 62.5 g/ha). The final spray solution should contain a small percentage of Tween 20 as a surfactant.
-
Herbicide Application: Apply the test solutions to the foliage of the test plants using a laboratory spray chamber calibrated to deliver a specific volume. Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).
-
Evaluation: Return the treated plants to the greenhouse. Visually assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT). Score the plants on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the average injury rating for each treatment and concentration. Determine the GR₅₀ (concentration required to cause 50% growth reduction) if a dose-response is observed.
Diagram: Herbicidal Screening Workflow
Caption: General workflow for post-emergence herbicidal activity screening.
Protocol 3: Insecticidal Activity Screening (Foliar Application)
This protocol is based on standard methods for evaluating the insecticidal activity of novel compounds against lepidopteran pests.
Materials:
-
This compound
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Deionized water
-
Test insect species (e.g., larvae of Plutella xylostella - Diamondback moth)
-
Cabbage leaf discs
-
Petri dishes
-
Humidified incubator
Procedure:
-
Test Solution Preparation: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve different concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final solutions should contain a small amount of Triton X-100.
-
Treatment of Leaf Discs: Dip cabbage leaf discs into the test solutions for 10-20 seconds. Allow the discs to air dry. A control group of leaf discs should be dipped in a solution of acetone and Triton X-100 in water.
-
Bioassay: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Keep the Petri dishes in a humidified incubator at an appropriate temperature and photoperiod for the test insect.
-
Evaluation: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population).
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Post-emergence Herbicidal Activity of this compound
| Concentration (g/ha) | Test Weed Species | Injury Rating (%) at 14 DAT |
| 250 | Amaranthus retroflexus | [Insert Data] |
| 125 | Amaranthus retroflexus | [Insert Data] |
| 62.5 | Amaranthus retroflexus | [Insert Data] |
| 250 | Brassica napus | [Insert Data] |
| 125 | Brassica napus | [Insert Data] |
| 62.5 | Brassica napus | [Insert Data] |
| [Control Herbicide] | [Test Weed Species] | [Insert Data] |
| 0 (Control) | [Test Weed Species] | [Insert Data] |
Table 2: Insecticidal Activity of this compound against Plutella xylostella
| Concentration (µg/mL) | Mortality (%) at 48 hours |
| 100 | [Insert Data] |
| 50 | [Insert Data] |
| 25 | [Insert Data] |
| 12.5 | [Insert Data] |
| 6.25 | [Insert Data] |
| 0 (Control) | [Insert Data] |
Potential Signaling Pathways
Based on the activity of related compounds, this compound and its derivatives could potentially interact with the following plant and insect signaling pathways.
Diagram: Potential Herbicidal Mode of Action
Caption: Hypothetical auxin-mimic signaling pathway for herbicidal action.
Diagram: Potential Insecticidal Mode of Action (as a precursor to Ryanodine Receptor Modulators)
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(2,6-Dichlorophenyl)anthranilic acid in In Vitro Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-Dichlorophenyl)anthranilic acid, also known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
These application notes provide detailed protocols for evaluating the anti-inflammatory properties of this compound in various in vitro assay systems. The described methods focus on key inflammatory markers and pathways, including COX enzyme activity, nitric oxide production, and the release of pro-inflammatory cytokines.
Data Presentation
The anti-inflammatory activity of this compound (as Lysine Clonixinate) has been demonstrated through the inhibition of prostaglandin E2 (PGE2) production, a key product of the COX pathway.
| Assay | Cell/Enzyme System | Test Compound | Concentration (M) | % Inhibition of PGE2 | Reference |
| COX Activity | Rat Lung Homogenates | Lysine Clonixinate | 2.7 x 10⁻⁵ | Preferential COX-2 Inhibition | [2] |
| Lysine Clonixinate | 4.1 x 10⁻⁵ | Preferential COX-2 Inhibition | [2] | ||
| Lysine Clonixinate | 6.8 x 10⁻⁵ | ~48.5% (Total COX-1 & COX-2) | [2] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn modulates downstream inflammatory signaling.
Caption: Inhibition of COX-1 and COX-2 by this compound.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of pro-inflammatory gene expression. NSAIDs can indirectly modulate this pathway by reducing prostaglandin-mediated amplification of inflammatory signals.
Caption: Overview of the NF-κB inflammatory signaling pathway.
A general workflow for assessing the anti-inflammatory effects of this compound in vitro is outlined below.
Caption: General workflow for in vitro inflammation assays.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on COX-1 and COX-2 activity by measuring the production of prostaglandin E2 (PGE2).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
PGE2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for PBMCs) and allow them to adhere.
-
COX-2 Induction (for COX-2 assay): For the COX-2 inhibition assay, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO) control. Incubate for 1 hour.
-
Substrate Addition: Add arachidonic acid (e.g., 10 µM final concentration) to all wells to initiate the prostaglandin synthesis reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.
Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of this compound on the production of nitric oxide by LPS-stimulated macrophages.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Inflammation Induction: Add LPS (e.g., 1 µg/mL) to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production. Calculate the IC50 value.
Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
This protocol quantifies the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated immune cells.
Materials:
-
This compound
-
DMSO
-
Human PBMCs or RAW 264.7 cells
-
Appropriate complete culture medium
-
LPS
-
Human or mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and working dilutions of this compound in culture medium.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.
References
Application Notes and Protocols for N-(2,6-Dichlorophenyl)anthranilic Acid as an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. N-(2,6-Dichlorophenyl)anthranilic acid, also known as Tranilast, has been identified as a direct inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue for these conditions.[1][2] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound on the NLRP3 inflammasome.
Tranilast directly targets the NACHT domain of the NLRP3 protein, which prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][2] This mechanism of action is specific to the NLRP3 inflammasome, with no significant effects on other inflammasomes like AIM2 or NLRC4.[1][2]
Data Presentation: Inhibitory Activity of this compound (Tranilast)
The following table summarizes the reported inhibitory concentrations of Tranilast on NLRP3 inflammasome activation.
| Assay Type | Cell Type | Activator(s) | IC50 / Effective Concentration | Reference |
| General Inflammasome Activation | Macrophages | Various | 10–15 µM | [3] |
| IL-1β Secretion | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, MSU, ATP, cLPS | Dose-dependent inhibition observed at 25, 50, and 100 µM | [1] |
| IL-1β Secretion | PMA-differentiated THP-1 cells | Nigericin | Dose-dependent inhibition observed at 25, 50, and 100 µM | [1] |
| ASC Oligomerization | LPS-primed BMDMs | Nigericin | Significant suppression at 50 and 100 µM | [1] |
| Caspase-1 Activation | LPS-primed BMDMs | Nigericin | Dose-dependent inhibition observed at 25, 50, and 100 µM | [1] |
Signaling Pathways and Experimental Workflow
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for NLRP3 Inhibition Assay
Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.
Experimental Protocols
Protocol 1: IL-1β Secretion Assay in THP-1 Cells
This protocol describes the measurement of IL-1β released into the cell culture supernatant following NLRP3 inflammasome activation and its inhibition by this compound.
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (Tranilast)
-
Nigericin or ATP
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 3-4 hours.[1]
-
Remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for 24 hours.
-
-
Priming and Inhibition:
-
Prime the differentiated THP-1 cells with 50 ng/mL of LPS for 3 hours to induce the expression of pro-IL-1β and NLRP3.[1]
-
Prepare various concentrations of this compound (e.g., 10, 25, 50, 100 µM) in culture medium.
-
After LPS priming, remove the medium and add the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes.[1]
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding an activator. For example, use 3 µM Nigericin for 30 minutes or 2.5 mM ATP for 30 minutes.[1]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: ASC Speck Formation Assay
This protocol outlines the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation, and its inhibition.
Materials:
-
THP-1-ASC-GFP reporter cell line (or perform immunofluorescence on wild-type cells)
-
Culture medium and reagents as in Protocol 1
-
This compound (Tranilast)
-
LPS and Nigericin
-
Formaldehyde
-
DAPI stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1-ASC-GFP cells in a glass-bottom multi-well plate suitable for imaging.
-
Follow the priming and inhibitor incubation steps as described in Protocol 1 (steps 2.1 to 2.4).
-
Activate the inflammasome with 3 µM Nigericin for 30 minutes.[1]
-
-
Cell Fixation and Staining:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope. ASC specks will appear as bright, distinct puncta within the cytoplasm of the cells.
-
Quantify the percentage of cells with ASC specks by counting the number of cells with specks and dividing by the total number of cells (determined by DAPI-stained nuclei) in multiple fields of view for each condition.
-
Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of cleaved caspase-1, the effector enzyme of the NLRP3 inflammasome.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
Culture medium and reagents as in Protocol 1
-
This compound (Tranilast)
-
LPS and Nigericin
-
Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Prepare and treat the cells with LPS, this compound, and an NLRP3 activator as described in Protocol 1 (steps 1.1 to 3.1).
-
-
Sample Preparation:
-
After treatment, collect the cell culture supernatant or lyse the cells according to the instructions of the chosen caspase-1 activity assay kit.
-
-
Caspase-1 Activity Measurement:
-
Perform the caspase-1 activity assay following the manufacturer's protocol. This typically involves incubating the sample with a caspase-1-specific substrate that produces a detectable signal (color or fluorescence) upon cleavage.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the caspase-1 activity for each condition and normalize to the vehicle control. Determine the dose-dependent inhibition by this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome. By employing these assays, researchers can further elucidate the therapeutic potential of this compound in NLRP3-driven inflammatory diseases.
References
N-(2,6-Dichlorophenyl)anthranilic Acid: A Versatile Scaffold in Medicinal Chemistry
N-(2,6-Dichlorophenyl)anthranilic acid is a key building block in the development of therapeutic agents, primarily recognized for its role as a precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs). Its rigid structure, featuring a dichlorinated phenyl ring linked to anthranilic acid, provides a valuable scaffold for designing molecules that modulate inflammatory pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in medicinal chemistry.
Physicochemical Properties and Synthesis
This compound, a derivative of anthranilic acid, possesses key structural features that contribute to its biological activity.[1] The compound is typically synthesized via the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | ~257 °C (for the analogous meclofenamic acid) | [4] |
| Solubility | Poor in water, soluble in organic solvents like DMF | [5] |
Biological Activity and Mechanism of Action
Derivatives of this compound are primarily known for their anti-inflammatory, analgesic, and antipyretic properties.[1][4] The principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][6][7][8][9] Some analogues also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes, another class of inflammatory mediators.[1]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of compounds structurally related to this compound against COX-1 and COX-2 enzymes.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Meclofenamic Acid | COX-1 | ~1 | - | [10] |
| Meclofenamic Acid | COX-2 | ~1 | - | [10] |
| Celecoxib (Reference) | COX-1 | 9.4 | 117.5 | [1] |
| Celecoxib (Reference) | COX-2 | 0.08 | 117.5 | [1] |
| Compound VIIa (Thiophene analog) | COX-1 | 19.6 | 67.2 | [11] |
| Compound VIIa (Thiophene analog) | COX-2 | 0.29 | 67.2 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general procedure based on the Ullmann condensation for the synthesis of N-aryl anthranilic acids.[3][5][12]
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (II) oxide (CuO) or other copper catalyst
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper (II) oxide in DMF.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.[5]
-
Dry the purified product in a vacuum oven. Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[10][13][14][15][16]
Protocol 2: In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2.[1][11]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors.
-
In a microplate, add the COX enzyme to the assay buffer.
-
Add the test compounds or reference inhibitors at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37 °C to allow for prostaglandin synthesis.
-
Stop the reaction by adding a suitable quenching agent (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 4. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 10. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. asianpubs.org [asianpubs.org]
- 14. scispace.com [scispace.com]
- 15. Anthranilic acid(118-92-3) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-dichlorophenyl)anthranilic acid. The primary focus is on optimizing the yield of the Ullmann condensation reaction, a common method for this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Ullmann condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline.
Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?
A1: Low to no yield in an Ullmann condensation can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species is typically Cu(I).[1] If using a Cu(0) or Cu(II) source, the reaction conditions may not be suitable for the in-situ generation of Cu(I).[1]
-
Solution: Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or Cu₂O.[1] Consider adding a reducing agent if using a Cu(II) salt to generate Cu(I) in situ. Ensure the catalyst has not been oxidized through improper storage.
-
-
Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. The choice of ligand can significantly impact the yield.[1]
-
Solution: Screen a variety of ligands. Common choices for Ullmann reactions include amino acids (e.g., L-proline, N-methylglycine) and 1,10-phenanthroline.[1]
-
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.
-
Solution: Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The strength and solubility of the base can affect the reaction rate and yield.
-
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed.[2]
-
Presence of Water: Protic impurities like water can lead to side reactions, such as the hydrolysis of the starting materials or intermediates.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Key side reactions to consider are:
-
Homocoupling of Starting Materials: This can lead to the formation of biphenyl derivatives from the aryl halides.
-
Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the amine (2,6-dichloroaniline) can sometimes suppress the homocoupling of the 2-chlorobenzoic acid.
-
-
Hydrolysis of 2-chlorobenzoic acid: In the presence of a base and water, 2-chlorobenzoic acid can be hydrolyzed to salicylic acid.
-
Solution: As mentioned previously, ensure anhydrous reaction conditions.[1]
-
-
Decarboxylation: At very high temperatures, the carboxylic acid group of the product or starting material may be lost.
-
Solution: Carefully control the reaction temperature and avoid excessive heating.
-
Q3: My final product is discolored (e.g., brown, black). How can I improve its purity and appearance?
A3: Discoloration often indicates the presence of impurities, which can be residual starting materials, side products, or decomposition products.
-
Purification of Starting Materials: Impurities in the starting materials, particularly the 2-chlorobenzoic acid, can lead to a discolored product.[4]
-
Solution: Purify the technical grade 2-chlorobenzoic acid before use. A common method is to dissolve it in a hot sodium carbonate solution, treat it with decolorizing carbon (activated charcoal), filter, and then re-precipitate the acid with hydrochloric acid.[4]
-
-
Post-Reaction Purification:
-
Recrystallization: This is a highly effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are often suitable solvents.[4][5]
-
Activated Charcoal Treatment: During the workup or recrystallization, treating the solution with activated charcoal can help remove colored impurities.[4][6]
-
Acid-Base Extraction: The product is an acid, so it can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[7]
-
Frequently Asked Questions (FAQs)
Q4: What is the typical synthesis route for this compound?
A4: The most common and industrially significant route is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid (or its salt) with 2,6-dichloroaniline in the presence of a base.[2][8]
Q5: What are the key parameters to control for optimizing the yield of the Ullmann condensation?
A5: To optimize the yield, you should focus on the following parameters:
-
Catalyst System: The choice of copper source (e.g., CuI, CuO) and ligand (e.g., L-proline) is critical.
-
Base: The type and amount of base (e.g., K₂CO₃) can significantly influence the reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are often used.[2]
-
Temperature: The reaction generally requires heating, often in the range of 120-180 °C.
-
Reaction Time: The time required for the reaction to go to completion should be monitored, typically by TLC or HPLC.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Q7: What is a general work-up procedure for this reaction?
A7: A general work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Acidifying the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the crude product.[4][7]
-
Filtering the precipitate and washing it with water.
-
Further purification of the crude product by recrystallization.[4]
Quantitative Data
The following table summarizes the effect of different reaction conditions on the yield of N-aryl anthranilic acids, based on literature data for similar Ullmann condensations.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cupric Oxide | Anhydrous K₂CO₃ | N/A (neat) | Reflux | 2 | 82-93 | --INVALID-LINK-- |
| Cupric Acetate | N-ethylmorpholine | N,N-dimethylacetamide | 100-110 | 60 | Not specified | --INVALID-LINK-- |
| Copper Acetate | K₂CO₃ | [TBP]Cl (ionic liquid) | 170 | Not specified | High | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for Ullmann Synthesis of N-Phenylanthranilic Acid (A Representative Protocol)
This protocol is for the synthesis of N-phenylanthranilic acid and can be adapted for this compound by substituting aniline with 2,6-dichloroaniline.
Materials:
-
Aniline (155 g, 1.66 moles)
-
o-Chlorobenzoic acid (41 g, 0.26 mole)
-
Anhydrous potassium carbonate (41 g, 0.3 mole)
-
Copper oxide (1 g)
-
Decolorizing carbon
-
Concentrated hydrochloric acid
Procedure:
-
In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.[4]
-
Reflux the mixture for two hours using an oil bath.[4]
-
After reflux, remove the excess aniline by steam distillation (approximately three hours).[4]
-
To the brown residual solution, add 20 g of decolorizing carbon.[4]
-
Boil the mixture for fifteen minutes and then filter by suction.[4]
-
With stirring, add the filtrate to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc of water.[4]
-
Filter the precipitated acid with suction when it is cold.[4]
-
Dry the product to a constant weight in the air. The expected yield is 46–52 g (82–93% of the theoretical amount).[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijddr.in [ijddr.in]
- 6. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US3413313A - Anthranilic acid compounds and methods for their production - Google Patents [patents.google.com]
- 8. ijpsonline.com [ijpsonline.com]
Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2,6-dichlorophenyl)anthranilic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly focusing on recrystallization techniques.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Purified Product | - Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. - Premature crystallization: Crystals forming in the funnel during hot filtration can lead to loss of product. - Washing with a "good" solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve the purified crystals. - Incomplete precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization. | - Use minimum hot solvent: Dissolve the crude product in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated. - Preheat filtration apparatus: Use a preheated funnel and filter flask for hot filtration to prevent a sudden drop in temperature. - Use ice-cold solvent for washing: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is less soluble. - Utilize an ice bath: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling is too rapid. - Presence of impurities: Impurities can sometimes inhibit crystal nucleation and growth. - Melting point of the solid is below the boiling point of the solvent. | - Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a surface for nucleation. - Add a seed crystal: Introduce a small crystal of the pure compound to initiate crystallization. - Re-heat and add more "good" solvent: If oiling out occurs, reheat the solution until the oil dissolves, add a small amount of the primary solvent, and then allow it to cool slowly. - Change the solvent system: Consider using a mixed solvent system where the compound is less soluble. |
| Colored Impurities Persist in the Final Product (Yellow/Brown Tinge) | - Highly colored impurities are present: Some impurities, even in trace amounts, can impart a noticeable color to the product. - Oxidation or self-condensation products: Anthranilic acid and its derivatives can sometimes form colored impurities at high temperatures.[2] | - Use decolorizing charcoal (activated carbon): Add a small amount of charcoal to the hot solution before filtration to adsorb colored impurities.[2] Avoid using excess charcoal as it can also adsorb the desired product. - Perform a second recrystallization: A subsequent recrystallization can further remove residual impurities. - Consider a different solvent: The impurity may be less soluble in an alternative recrystallization solvent. Ethanol and ethanol/water mixtures are commonly used for anthranilic acid derivatives.[2] |
| Poor Crystal Formation (Fine Powder or Amorphous Solid) | - Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or a powder. - Agitation during cooling: Disturbing the solution during the cooling phase can disrupt crystal growth. | - Allow for slow cooling: Let the flask cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary, before placing it in an ice bath. - Avoid disturbance: Do not move or agitate the flask while the crystals are forming. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities can arise from the starting materials and side reactions. These may include unreacted 2,6-dichloroaniline and 2-chlorobenzoic acid, as well as positional isomers formed during the coupling reaction.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol and mixed solvent systems of ethanol and water are frequently effective for the recrystallization of N-phenylanthranilic acid derivatives. The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold. A screening of various solvents may be necessary to find the optimal system for your specific purity requirements.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.
Q4: What is the expected yield after recrystallization?
A4: The yield from recrystallization is highly dependent on the initial purity of the crude product and the chosen solvent system. A single recrystallization can result in yields ranging from 70% to over 90%, but this can be lower if the crude material is highly impure or if multiple recrystallizations are necessary to achieve the desired purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the purification of this compound using a single solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This protocol is useful when a single solvent does not provide the ideal solubility characteristics.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point.
-
Clarification: If the solution remains turbid, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same ratio as the final crystallization mixture.
Data Presentation
The following table summarizes hypothetical data for the purification of crude this compound to illustrate the effectiveness of different recrystallization solvents.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Appearance |
| Recrystallization from Ethanol | 92.5% | 98.9% | 85% | Off-white crystalline solid |
| Recrystallization from Ethanol/Water (80:20) | 92.5% | 99.2% | 88% | White crystalline solid |
| Recrystallization from Ethanol with Charcoal | 92.5% | 99.1% | 80% | White crystalline solid |
| Recrystallization from Toluene | 92.5% | 97.8% | 75% | Light yellow crystals |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Troubleshooting N-(2,6-Dichlorophenyl)anthranilic acid solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to N-(2,6-Dichlorophenyl)anthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Diclofenac Carboxylic Acid, is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of anthranilic acid.[1] It functions as a cyclooxygenase (COX) inhibitor and is primarily used in research to study inflammation, pain pathways, and for the development of analgesic and anti-inflammatory therapeutics.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[1] The presence of the dichlorophenyl group contributes to its hydrophobicity.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A3: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound dissolved in a high concentration in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it has poor solubility. The drastic change in solvent polarity causes the compound to crash out of the solution.
Q4: How can I prevent precipitation when preparing my working solutions for in vitro experiments?
A4: To avoid precipitation, it is crucial to employ proper dilution techniques. Here are some recommended steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Pre-warm the Medium: Warming your aqueous buffer or cell culture medium to 37°C can help increase the solubility of the compound.
-
Slow Addition and Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in your organic solvent.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects. Some sensitive cell lines may require even lower concentrations, such as 0.1%.
Q6: How does pH affect the solubility of this compound?
A6: As an acidic compound, the solubility of this compound is pH-dependent. Its solubility in aqueous solutions is expected to increase at a higher pH (alkaline conditions) due to the deprotonation of the carboxylic acid group, forming a more soluble salt. A study on related anthranilic acid derivatives confirmed that pH significantly influences their aqueous solubility.
Solubility Data
The following table summarizes the available solubility data for this compound and its related sodium salt in various solvents. Please note that solubility can be affected by temperature, purity, and the crystalline form of the compound.
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Diclofenac Sodium Salt | Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[2] |
| Dimethylformamide (DMF) | ~50 mg/mL[2] | |
| Ethanol | ~35 mg/mL[2] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~9 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Media
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a series of two-fold dilutions of the stock solution in your pre-warmed (37°C) aqueous medium.
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 1, 4, and 24 hours).
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at each time point. A light microscope can be used for more sensitive detection.
-
Determination: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under your specific experimental conditions.
Visualizations
Troubleshooting Workflow for Solubility Issues
Cyclooxygenase (COX) Signaling Pathway and Inhibition by this compound
Experimental Workflow: In Vitro COX Inhibition Assay
References
Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Dichlorophenyl)anthranilic acid. The primary focus is on preventing and troubleshooting side reactions commonly encountered during the Ullmann condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) with 2,6-dichloroaniline in the presence of a base.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions of concern during the Ullmann synthesis of this compound include:
-
Hydrolysis of 2-chlorobenzoic acid: This leads to the formation of salicylic acid, particularly if water is present in the reaction mixture.[3]
-
Homocoupling of 2,6-dichloroaniline: This results in the formation of a dimeric impurity.
-
Decarboxylation of 2-chlorobenzoic acid: High reaction temperatures can lead to the loss of the carboxylic acid group.
-
Formation of colored impurities: The reaction mixture can often turn dark, indicating the presence of various colored byproducts, which can complicate purification.[2]
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors. Incomplete reaction, suboptimal reaction temperature, inappropriate choice of base or catalyst, or the prevalence of the side reactions mentioned above can all contribute to a lower than expected yield. The presence of moisture can also significantly lower the yield by promoting the hydrolysis of the 2-chlorobenzoic acid.
Q4: How can I purify the final product to remove side products?
A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique.[2] Treatment with activated carbon can help in removing colored impurities.[2] In some cases, converting the product to its salt, followed by recrystallization and then regeneration of the free acid, can be an effective purification strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction | Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Suboptimal catalyst activity | Use freshly activated copper powder or a more soluble copper(I) salt (e.g., CuI). Consider the use of a ligand such as picolinic acid to enhance catalyst activity.[4] | |
| Presence of moisture leading to hydrolysis of 2-chlorobenzoic acid | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using a solvent like DMF or an ionic liquid to minimize water content.[3][5] | |
| Incorrect base | Ensure the base is strong enough to deprotonate the aniline but not so strong as to promote other side reactions. Anhydrous potassium carbonate is a common choice.[2] A screening of bases like K3PO4 or Cs2CO3 might be beneficial.[6] | |
| High levels of Salicylic Acid impurity detected | Hydrolysis of 2-chlorobenzoic acid | As mentioned above, rigorously exclude water from the reaction. Using a non-aqueous solvent system is highly recommended.[3] |
| Presence of a high molecular weight impurity | Homocoupling of 2,6-dichloroaniline | Optimize the stoichiometry of the reactants. Avoid a large excess of the aniline. Ensure the catalyst is active and well-dispersed. |
| Product is dark and difficult to purify | Formation of colored byproducts | Lower the reaction temperature if possible, although this may require longer reaction times. During work-up, treat the crude product solution with activated carbon.[2] |
| Reaction fails to initiate | Inactive catalyst | Activate copper powder before use (e.g., by washing with a dilute acid to remove the oxide layer). |
| Low reaction temperature | The Ullmann condensation typically requires elevated temperatures, often in the range of 130-180 °C.[1][2] |
Quantitative Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of N-aryl anthranilic acids, based on literature data for similar Ullmann condensations. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butanol | 130 | 75 | [6] |
| 2-Ethoxyethanol | 130 | 76-90 | [6] |
| Water | 130 | Poor | [6] |
| Ethylene Glycol | 130 | Poor | [6] |
| Diethylene Glycol | 130 | 90 | [6] |
| Ionic Liquid ([TBP]Cl) | 170 | 85-92 | [1] |
Table 2: Effect of Base on Yield
| Base | Solvent | Yield (%) | Reference |
| K2CO3 | 2-Ethoxyethanol | 76 | [6] |
| Na2CO3 | Diethylene Glycol | 5 | [6] |
| Cs2CO3 | Diethylene Glycol | 65 | [6] |
| K3PO4 | Diethylene Glycol | 90 | [6] |
| NaOAc | Diethylene Glycol | 25 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Ullmann Condensation
This protocol is a generalized procedure based on common practices for Ullmann condensations of this type.[2][6]
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI) or Copper powder
-
2-Ethoxyethanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Activated Carbon
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.05 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).
-
Add anhydrous 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 130-135 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.
-
Filter the crude product, wash with water, and dry.
-
For purification, dissolve the crude product in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15-20 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the synthesis of this compound.
Caption: Main vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow for Synthesis.
References
- 1. Buy this compound | 13625-57-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 6. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of N-(2,6-dichlorophenyl)anthranilic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent to your mixture until the compound fully dissolves. Be mindful that using a large excess of solvent may significantly reduce your final yield.
-
Solution 2: Select a More Suitable Solvent. If a large volume of solvent is required, it is advisable to choose a different solvent in which the compound exhibits higher solubility at elevated temperatures and lower solubility at room temperature. For compounds with acidic and basic functionalities like this compound, consider solvents that can interact with these groups.[1] Ethanol or a mixture of ethanol and water can be effective.[2][3]
Question: Crystals are not forming even after the solution has cooled to room temperature. What is the problem?
Answer: The absence of crystal formation upon cooling is often due to either supersaturation of the solution or the use of an excessive amount of solvent.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This will act as a template for further crystallization.
-
-
Solution 2: Reduce Solvent Volume. If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Question: The compound precipitates out of the solution as an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil. Then, allow the solution to cool at a much slower rate. You can insulate the flask to promote gradual cooling.
-
Solution 2: Use a Different Solvent System. Consider using a solvent with a lower boiling point or a mixed solvent system. For instance, dissolving the compound in a good solvent and then slowly adding a poor solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
Question: The recrystallized product is still colored or appears impure. What can be done to improve purity?
Answer: The presence of colored impurities may require an additional purification step.
-
Solution 1: Use Decolorizing Carbon. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.
-
Solution 2: Perform a Second Recrystallization. A second recrystallization is often effective at removing residual impurities and improving the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific data for this exact compound is limited, related compounds like diclofenac and other anthranilic acid derivatives show good recrystallization behavior in solvents such as ethanol, or mixed solvent systems like aqueous ethanol and benzene.[2][4][5][6] For anthranilic acid itself, ethanol is a recommended solvent, whereas water alone may be less effective for certain impurities.[3]
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid. This creates a saturated solution upon cooling, maximizing the yield of recrystallized product. A good practice is to start with a small amount of solvent and gradually add more hot solvent until the solid just dissolves.
Q3: Should I cool the solution quickly in an ice bath or let it cool slowly?
A3: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once the solution has reached room temperature and crystal formation has ceased, an ice bath can be used to maximize the yield by further decreasing the solubility of the compound.
Q4: How does the purity of the initial material affect recrystallization?
A4: The success of recrystallization is highly dependent on the purity of the starting material. If the compound is significantly impure, it may be difficult to induce crystallization, or the compound may "oil out." In such cases, other purification techniques like column chromatography may be necessary before attempting recrystallization.
Data Presentation
The following table summarizes the solubility of the closely related compound, diclofenac, and its sodium salt in various solvents. This data can serve as a useful guide for solvent selection in the recrystallization of this compound.
| Compound | Solvent | Solubility | Temperature |
| Diclofenac | PEG 400 | ~40 wt% | 32°C |
| Diclofenac | Propylene Glycol | ~40 wt% | 32°C |
| Diclofenac | 2-Propanol | ~1 wt% | 32°C |
| Diclofenac Sodium | Methanol | Freely Soluble | Not Specified |
| Diclofenac Sodium | Ethanol (95%) | Soluble | Not Specified |
| Diclofenac Sodium | Water | Sparingly Soluble | Not Specified |
| Diclofenac Sodium | Glacial Acetic Acid | Sparingly Soluble | Not Specified |
| Diclofenac Sodium | Ether | Practically Insoluble | Not Specified |
| Diclofenac Sodium | Chloroform | Practically Insoluble | Not Specified |
| Diclofenac Sodium | Toluene | Practically Insoluble | Not Specified |
| Diclofenac Sodium | Ethanol | Soluble (for recrystallization) | Not Specified |
| Diclofenac Sodium Salt | DMSO | ~40 mg/mL | Not Specified |
| Diclofenac Sodium Salt | Dimethylformamide | ~50 mg/mL | Not Specified |
| Diclofenac Sodium Salt | PBS (pH 7.2) | ~9 mg/mL | Not Specified |
Note: The data for diclofenac and its sodium salt is provided as a reference due to the structural similarity with this compound.[5][7][8]
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general methodology for the recrystallization of this compound and should be optimized based on the specific impurities present and the scale of the experiment.
-
Solvent Selection: Based on preliminary solubility tests or the data provided for related compounds, select a suitable solvent or solvent system (e.g., ethanol, aqueous ethanol).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Observe the formation of crystals. If no crystals form, refer to the troubleshooting guide.
-
-
Cooling:
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US3413313A - Anthranilic acid compounds and methods for their production - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms. | Sigma-Aldrich [merckmillipore.com]
- 7. diva-portal.org [diva-portal.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-(2,6-Dichlorophenyl)anthranilic acid (CAS: 13625-57-5). It includes frequently asked questions and troubleshooting guides for common experimental issues.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound and its parent compound, anthranilic acid, for reference.
| Property | This compound | Anthranilic acid (Reference) |
| CAS Number | 13625-57-5[1][2][3] | 118-92-3[4][5] |
| Molecular Formula | C₁₃H₉Cl₂NO₂[1][6] | C₇H₇NO₂[5][7] |
| Molecular Weight | 282.12 g/mol [6] | 137.14 g/mol [5][7] |
| Appearance | White to Off-White Solid[1][2] | White to yellow crystalline powder[4][5] |
| Melting Point | Not specified | 144 - 148 °C / 291.2 - 298.4 °F[5][7][8] |
| Decomposition Temp. | Not specified | 200 °C[7][8] |
| Flash Point | Not specified | 150 °C / 302 °F[7][9] |
| Autoignition Temp. | Not specified | >530 °C / >986 °F[7][9] |
| Density | Not specified | 1.412 g/cm³[4][5] |
| Solubility | Information not available | Soluble in water[7] |
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling, storage, and properties of this compound.
Q1: What is this compound?
A1: this compound, also known as 2-[(2,6-dichlorophenyl)amino]benzoic acid, is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂.[1][6] It is characterized by an anthranilic acid structure linked to a dichlorophenyl group.[6] This compound is of interest in pharmaceutical research for its potential anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is also identified as a metabolite of Diclofenac.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] It is stable under normal, standard ambient conditions (room temperature).[7] Avoid excess heat and the formation of dust.[7]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, standard laboratory PPE is required. This includes:
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[9][10]
-
Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[10] Gloves should be inspected before use, and a proper removal technique should be employed.
-
Respiratory Protection : If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[9]
-
General Hygiene : Wash hands thoroughly after handling.[9] Work in a well-ventilated area or under a fume hood.[9][10]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases.[7]
Q5: How should I handle an accidental spill?
A5: For a dry spill, clean it up immediately.[9] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][9] Ensure the area is well-ventilated.[9] After the material has been collected, clean the affected area thoroughly. Do not let the product enter drains.[2]
Q6: What are the potential hazardous decomposition products?
A6: Upon thermal decomposition, this compound may produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Q: The solid compound I received appears off-white or yellowish. Is it degraded?
A: Commercial samples of related anthranilic acids can appear yellow, which is not necessarily an indication of degradation.[5] However, if you suspect degradation or contamination, it is best to verify the compound's purity through analytical methods like melting point analysis, HPLC, or NMR before proceeding with sensitive experiments.
Q: I am having difficulty dissolving the compound. What solvents are recommended?
Q: My reaction yield is lower than expected. What could be the cause?
A: Several factors could lead to low reaction yields:
-
Compound Stability : The compound is generally stable but can be sensitive to excess heat.[7] Ensure your reaction temperature does not exceed the decomposition threshold.
-
Incompatible Reagents : As it is incompatible with strong bases and strong oxidizing agents, ensure your reaction conditions do not involve these unless they are part of the intended reaction mechanism under controlled conditions.[7]
-
Purity of Starting Material : Impurities in your this compound could interfere with the reaction. Consider purifying the material if its quality is uncertain.[11]
Q: I am observing unexpected side products in my synthesis. Why might this be happening?
A: The this compound molecule has multiple reactive sites, including the carboxylic acid and the secondary amine.[6] Depending on your reaction conditions, side reactions at these functional groups could occur. For instance, the amine can react with acyl chlorides, and the carboxylic acid can form esters with alcohols.[6] Careful control of pH, temperature, and the choice of protecting groups may be necessary to achieve the desired product selectively.
Experimental Protocols
Below are generalized methodologies for experiments involving this compound.
Protocol 1: General Synthesis via Ullmann Condensation
This protocol describes a common method for synthesizing N-aryl anthranilic acids.
-
Reagents : Combine o-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.5-2 equivalents), and anhydrous potassium carbonate (1.2 equivalents) in a round-bottomed flask.[11]
-
Catalyst : Add a catalytic amount of copper oxide or a similar copper catalyst (approx. 0.05 equivalents).[11]
-
Reaction : Heat the mixture, typically in an oil bath, to reflux for 2-4 hours.[11]
-
Work-up : After cooling, remove the excess aniline, often by steam distillation.[11]
-
Purification : Acidify the aqueous residue with a strong acid like HCl to precipitate the crude this compound.[11]
-
Isolation : Collect the solid product by filtration, wash it with cold water, and dry it.
-
Recrystallization (Optional) : For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or acetic acid.[11]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Conceptual)
This protocol outlines a conceptual workflow to test the compound's inhibitory effect on COX enzymes, a known target for this class of molecules.[6]
-
Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for testing.
-
Enzyme Reaction : In a microplate, combine the assay buffer, a heme cofactor, and the COX-1 or COX-2 enzyme.
-
Incubation : Add the diluted compound or vehicle control (DMSO) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.
-
Detection : After a set incubation time (e.g., 10 minutes), measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA-based kit that quantifies PGE₂.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key workflows and conceptual pathways related to the use of this compound.
Caption: General experimental workflow for handling this compound.
Caption: Conceptual pathway of COX inhibition by this compound.
References
- 1. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]
- 2. CAS 13625-57-5: ácido 2-[(2,6-diclorofenil)amino]benzoico [cymitquimica.com]
- 3. 2-((2,6-Dichlorophenyl)amino)benzoic acid | CAS 13625-57-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 13625-57-5 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Dichlorophenyl)anthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2,6-dichloroaniline with a 2-halobenzoic acid, typically 2-chlorobenzoic acid, in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 2,6-dichloroaniline and 2-chlorobenzoic acid. A copper catalyst, such as copper(I) oxide or copper(I) iodide, is essential. A base, commonly potassium carbonate, is used to facilitate the reaction. High-boiling point polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
Q3: What are the major impurities I should expect in my crude product?
A3: The most common impurities are unreacted starting materials, namely 2,6-dichloroaniline and 2-chlorobenzoic acid. Other potential byproducts can arise from side reactions, such as the homocoupling of 2-chlorobenzoic acid to form diphenic acid, or dehalogenation of the starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of benzene and methanol (4.9:0.1), can be used to separate the product from the starting materials.[1] The disappearance of the limiting starting material indicates the reaction is nearing completion.
Q5: What is a general purification strategy for the crude product?
A5: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, and then allowed to crystallize upon cooling. Washing the isolated crystals with a non-polar solvent can help remove less polar impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient base. 4. Poor quality of starting materials or solvent. | 1. Use freshly purchased, high-purity copper catalyst. Consider activating the copper catalyst if using copper powder. 2. Ensure the reaction temperature is maintained within the optimal range for Ullmann condensations (often above 150 °C). 3. Use an adequate amount of a strong, non-nucleophilic base like anhydrous potassium carbonate. 4. Use pure, dry starting materials and solvents. Moisture can deactivate the catalyst and hinder the reaction. |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction. 2. Suboptimal stoichiometry. | 1. Increase the reaction time and continue to monitor by TLC. 2. Consider using a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. |
| Formation of a Significant Amount of Diphenic Acid | Homocoupling of 2-chlorobenzoic acid. | This is a known side reaction in Ullmann condensations. Using a more selective ligand for the copper catalyst can sometimes suppress this side reaction. Ensure the reaction temperature is not excessively high. |
| Product is Highly Colored | Presence of copper catalyst residues or colored byproducts. | 1. After the reaction, wash the crude product thoroughly to remove copper salts. 2. During workup, an acidic wash can help remove residual copper. 3. Recrystallization with the use of activated charcoal can help decolorize the product.[2] |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | After acidification to precipitate the product, ensure the pH is sufficiently low to minimize the solubility of the carboxylic acid. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
Quantitative Data Summary
The following table summarizes potential impurity levels that may be observed in a typical crude reaction mixture of this compound synthesis. These values are illustrative and can vary significantly based on reaction conditions and purification efficiency.
| Compound | Typical Purity in Crude Product (%) | Potential Impurity Level Range (%) |
| This compound | 70-85 | - |
| 2,6-Dichloroaniline (unreacted) | - | 5-15 |
| 2-Chlorobenzoic acid (unreacted) | - | 5-15 |
| Diphenic acid (from homocoupling) | - | 1-5 |
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
This protocol is a representative example and may require optimization.
Materials:
-
2,6-Dichloroaniline
-
2-Chlorobenzoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Oxide (Cu₂O)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Activated Charcoal
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloroaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.
-
Heat the reaction mixture to reflux (typically around 150-160 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an excess of water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the crude product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove inorganic salts.
-
For purification, dissolve the crude product in hot ethanol.
-
Add a small amount of activated charcoal to the hot solution and heat at reflux for 15-20 minutes to decolorize.
-
Hot-filter the solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
References
Technical Support Center: N-(2,6-Dichlorophenyl)anthranilic Acid Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(2,6-dichlorophenyl)anthranilic acid.
Troubleshooting Guides
The successful scale-up of this compound synthesis, a key precursor for drugs like diclofenac, often relies on the copper-catalyzed Ullmann condensation. This section addresses common issues encountered during this process.
Low or No Product Yield
A primary challenge in the Ullmann condensation is achieving a high yield of the desired N-arylated product. Several factors can contribute to low or no conversion of starting materials.
| Potential Cause | Troubleshooting/Optimization Strategy | Typical Parameters |
| Inactive Catalyst | Use high-purity, finely divided copper powder or a Cu(I) salt (e.g., CuI, Cu₂O). Consider in-situ activation of copper with iodine or zinc. For modern protocols, screen various copper sources and ligands (e.g., 1,10-phenanthroline, L-proline). | Catalyst Loading: 1-10 mol% |
| Suboptimal Reaction Temperature | Traditional Ullmann reactions require high temperatures (150-220 °C). If using a ligand-based system, the optimal temperature may be lower (90-140 °C). Incrementally increase temperature if no reaction is observed, or decrease if degradation occurs. | Temperature Range: 120-180 °C |
| Incorrect Base or Insufficient Amount | The base is crucial for deprotonating the anthranilic acid. Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure the base is finely powdered and anhydrous. Screen other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | Base: 1.5-2.5 equivalents |
| Inappropriate Solvent | High-boiling polar aprotic solvents are typically required. Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-ethoxyethanol. Ensure the solvent is anhydrous. | Solvent: DMF, DMSO, 2-ethoxyethanol |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend reaction time if starting materials are still present. | Reaction Time: 8-24 hours |
Formation of Impurities and Side Products
The high temperatures of the Ullmann condensation can lead to the formation of various impurities. Controlling these is critical for the quality of the final product.
| Impurity/Side Product | Potential Cause | Mitigation Strategy | Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction (see above). | Optimize reaction conditions (temperature, time, stoichiometry). | HPLC, GC |
| Dehalogenation of 2,6-dichloroaniline | High reaction temperatures; presence of protic impurities. | Lower the reaction temperature and extend the reaction time. Ensure all reagents and solvents are anhydrous. | GC-MS |
| Homocoupling of Anthranilic Acid | High catalyst loading or temperature. | Reduce catalyst loading. Optimize reaction temperature. | HPLC, LC-MS |
| 1-(2,6-dichlorophenyl)-2-indolone | Intramolecular cyclization of the product under harsh conditions. | Avoid excessively high temperatures and prolonged reaction times. | HPLC |
| Colored Impurities | Oxidation of aniline derivatives or side reactions at high temperatures. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use decolorizing agents like activated carbon during workup. | Visual, UV-Vis Spectroscopy |
Experimental Protocols
General Procedure for Ullmann Condensation
This protocol outlines a typical lab-scale synthesis which can be adapted for scale-up.
-
Reagent Preparation : To a dried reaction vessel under an inert atmosphere (e.g., Nitrogen), add anthranilic acid, 2,6-dichloroaniline, anhydrous potassium carbonate, and the copper catalyst (e.g., CuI) and a ligand (e.g., L-proline).
-
Solvent Addition : Add a high-boiling anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction : Heat the mixture to the desired temperature (e.g., 130-150 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up : Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation : Filter the crude product and wash with water.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water). Activated carbon can be used to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the Ullmann condensation for this compound synthesis?
A1: Temperature control is paramount. The reaction requires high temperatures to proceed at a reasonable rate, but excessive heat can lead to the formation of impurities and degradation of the product. Implementing a robust heating and cooling system is crucial for maintaining a consistent temperature profile throughout the reactor on a larger scale.
Q2: How can I minimize the formation of colored impurities in my final product?
A2: The formation of colored byproducts is a common issue. To mitigate this, ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidation. Additionally, during the work-up and purification stages, the use of activated carbon can be very effective in adsorbing these colored impurities.
Q3: What are the advantages of using a ligand in the Ullmann condensation?
A3: While traditional Ullmann reactions often require harsh conditions, the use of ligands such as amino acids (e.g., L-proline) or diamines can significantly improve the reaction efficiency. Ligands can chelate to the copper catalyst, increasing its solubility and catalytic activity, which often allows for lower reaction temperatures, shorter reaction times, and improved yields.
Q4: My product is difficult to purify by recrystallization. What are some alternative methods?
A4: If standard recrystallization is not effective, consider a pH-based purification. Dissolve the crude product in a basic aqueous solution (e.g., sodium hydroxide solution) and treat with activated carbon. Filter the solution to remove the carbon and any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the purified this compound.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A5: The use of high temperatures and potentially flammable solvents requires careful engineering controls, including pressure-rated reactors and adequate ventilation. 2,6-dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE). The reaction can also generate pressure, so a pressure relief system is essential for safe operation at scale.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield in the Ullmann condensation.
Validation & Comparative
A Comparative Guide to N-(2,6-Dichlorophenyl)anthranilic acid and Mefenamic Acid: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional differences between two key anthranilic acid derivatives: N-(2,6-Dichlorophenyl)anthranilic acid and mefenamic acid. Both compounds share a common anthranilic acid core, a scaffold known for its anti-inflammatory and analgesic properties. However, the distinct substitutions on the secondary amine dictate their specific physicochemical characteristics, pharmacological activities, and toxicological profiles.
Structural Differences
At the heart of their functional divergence lies a key structural dissimilarity. Both molecules are derivatives of anthranilic acid, which consists of a benzene ring substituted with a carboxylic acid and an amino group. The crucial difference is the nature of the aromatic ring attached to the nitrogen atom of the anthranilic acid core.
-
This compound features a 2,6-dichlorophenyl group attached to the nitrogen atom. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences its electronic and steric properties.
-
Mefenamic acid , in contrast, has a 2,3-dimethylphenyl group bonded to the nitrogen. The two methyl groups at the ortho and meta positions of the phenyl ring also impart distinct steric and electronic characteristics.
These seemingly minor structural variations lead to significant differences in their three-dimensional shape, lipophilicity, and ability to interact with biological targets.
Caption: Structural divergence of this compound and mefenamic acid from a common anthranilic acid core.
Physicochemical and Pharmacological Comparison
The structural variations directly translate to differences in key physicochemical and pharmacological parameters. While comprehensive head-to-head experimental data for this compound is limited in publicly available literature, we can infer and compare based on existing data for mefenamic acid and related compounds.
| Property | This compound | Mefenamic Acid |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | C₁₅H₁₅NO₂ |
| Molecular Weight | 282.12 g/mol | 241.29 g/mol |
| IUPAC Name | 2-(2,6-dichloroanilino)benzoic acid | 2-[(2,3-dimethylphenyl)amino]benzoic acid |
| COX-1 Inhibition (IC₅₀) | Data not available | 40 nM |
| COX-2 Inhibition (IC₅₀) | Data not available | 3 µM |
| Aqueous Solubility | Very low | Low (~0.004 mg/mL at 37°C) |
| Permeability | Predicted to be high (lipophilic) | High |
Detailed Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for key experiments cited in the evaluation of these compounds.
Cyclooxygenase (COX) Enzyme Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Objective: To determine the IC₅₀ values of the test compounds for COX-1 and COX-2.
Materials:
-
Fresh human whole blood
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)
-
Incubator, centrifuge, and microplate reader
Procedure:
-
COX-2 Induction: Aliquots of whole blood are incubated with LPS for 24 hours at 37°C to induce the expression of the COX-2 enzyme.
-
Inhibitor Incubation: The LPS-treated (for COX-2) and untreated (for COX-1) blood samples are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at 37°C.
-
Enzyme Reaction: Arachidonic acid is added to initiate the enzymatic reaction, and the samples are incubated for a further 30 minutes at 37°C.
-
Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
Quantification: The concentrations of PGE₂ (as a measure of COX-2 activity) and TXB₂ (as a measure of COX-1 activity) in the plasma are determined using specific EIA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining COX-1 and COX-2 inhibition using a whole blood assay.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Objective: To determine the aqueous solubility of the test compounds.
Materials:
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of the test compound is added to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Analysis: A known volume of the supernatant is carefully collected, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in mg/mL or µg/mL.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract.
Objective: To determine the permeability coefficient (Pe) of the test compounds.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test compounds
-
PBS, pH 7.4
-
UV-Vis microplate reader
Procedure:
-
Membrane Coating: The filter of the donor plate is coated with the artificial membrane solution and the solvent is allowed to evaporate.
-
Compound Addition: The test compounds are dissolved in PBS and added to the wells of the donor plate.
-
Assay Assembly: The acceptor plate is filled with fresh PBS, and the donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis microplate reader.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:
Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t)
Where:
-
C_A is the concentration in the acceptor well
-
C_eq is the equilibrium concentration
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Conclusion
While both this compound and mefenamic acid are rooted in the same pharmacologically active anthranilic acid scaffold, their distinct N-aryl substituents lead to different physicochemical and biological profiles. Mefenamic acid is a well-characterized non-steroidal anti-inflammatory drug with known COX inhibitory activity. This compound, a metabolite of diclofenac, also exhibits anti-inflammatory potential, though its primary mechanism of action and a direct, quantitative comparison of its COX inhibition, solubility, and permeability against mefenamic acid require further experimental investigation. The provided protocols offer a standardized framework for generating such crucial comparative data, which is essential for informed decision-making in drug discovery and development.
Comparative Analysis of the Biological Activity of N-(2,6-Dichlorophenyl)anthranilic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and analgesic properties of N-(2,6-Dichlorophenyl)anthranilic acid and its analogs, supported by experimental data and detailed protocols.
This compound and its analogs belong to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are primarily recognized for their analgesic, anti-inflammatory, and antipyretic properties. The core structure, consisting of an anthranilic acid moiety linked to a substituted phenyl ring, has been a scaffold for the development of numerous NSAIDs. This guide provides a comparative overview of the biological activities of analogs of this compound, focusing on their mechanisms of action, supported by quantitative data from various studies, and detailed experimental methodologies. While a systematic investigation of a wide range of this compound analogs with varied substitutions is not extensively available in single published studies, this guide synthesizes available data on closely related compounds to provide valuable insights for researchers in the field.
Quantitative Comparison of Biological Activity
The primary mechanism of action of fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Furthermore, recent studies have highlighted their ability to inhibit the NLRP3 inflammasome, a crucial component of the innate immune system.
In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the in vitro inhibitory activity of mefenamic acid, a close structural analog of this compound, and two other novel anthranilic acid derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 2-((2,3-dimethylphenyl)amino)benzoic acid | Data not specified | Data not specified | Low preference for COX-2 | [1] |
| JS-3 | 2-(2,3-dimethylphenylamino)-N-(2-(piperazin-1-yl)ethyl)benzamide | Data not specified | Data not specified | 5.56 | [1] |
| JS-4 | 2-(2,3-dimethylphenylamino)-N-(4-bromophenyl)benzamide | 59 | 4.3 | 13.70 | [1] |
| Meclofenamic Acid | N-(2,6-dichloro-m-tolyl)anthranilic acid | Data not available | Data not available | Potent inhibitor | [2] |
Note: While specific IC50 values for mefenamic acid were not provided in the reference, it was noted to have a low preference for COX-2. Meclofenamic acid is highlighted as a potent anti-inflammatory agent, suggesting significant COX inhibition.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by various N-aryl anthranilic acid derivatives in this model.
| Compound | Substituent on N-phenyl ring | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 3a | H | 100 | 58.3 | [3] |
| 3c | 4-Cl | 100 | 66.7 | [3] |
| Indomethacin | - | 10 | Significant inhibition | [4] |
| Naproxen | - | 15 | Significant inhibition | [4] |
Signaling Pathways
The biological effects of this compound analogs are mediated through the modulation of key inflammatory signaling pathways.
Inhibition of Cyclooxygenase (COX) Pathway
The primary mechanism of action for fenamates is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.
Inhibition of the NLRP3 Inflammasome Pathway
Recent evidence has shown that fenamates, including mefenamic acid, can selectively inhibit the NLRP3 inflammasome.[5] This multi-protein complex plays a critical role in the innate immune response by activating caspase-1 and leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of the NLRP3 inflammasome represents a COX-independent anti-inflammatory mechanism.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of N-(2,6-Dichlorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID). The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry are evaluated based on established validation parameters. The experimental data presented is primarily based on studies of structurally similar compounds, such as Diclofenac and Mefenamic Acid, due to the limited availability of specific validation data for this compound. This information is intended to assist in the selection of the most suitable analytical methodology for specific research and quality control needs.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the analysis of this compound and its analogues.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Typical Performance for Related Compounds (e.g., Diclofenac) |
| Linearity Range | 2.5 - 240 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.97 - 102.58%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.04 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.07 µg/mL[2] |
Table 2: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | Typical Performance for Related Compounds (e.g., Mefenamic Acid) |
| Linearity Range | 1 - 60 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.998[3][4] |
| Accuracy (% Assay) | 92.61 - 98.70%[3] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.00794 - 0.571 µg/mL[3][5] |
| Limit of Quantitation (LOQ) | 0.02646 - 1.733 µg/mL[3][5] |
Table 3: Titrimetric Method Validation Parameters
| Parameter | Typical Performance for Related Compounds |
| Accuracy (% Recovery) | Satisfactory (Specific values depend on the analyte)[6] |
| Precision (% RSD) | < 2.0%[6] |
| Applicability | Assay of bulk drug substance |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of this compound and is suitable for both bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is commonly used.[1] The pH may be adjusted with an acid like phosphoric acid to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A standard injection volume is 20 µL.[1]
-
Detection Wavelength: UV detection is typically set at the wavelength of maximum absorbance, for example, 280 nm for diclofenac.[1]
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
UV-Visible Spectrophotometry
This method is simple, rapid, and cost-effective for the routine analysis of this compound in bulk and dosage forms.
-
Instrumentation: A UV-Visible spectrophotometer with a pair of matched quartz cuvettes is required.
-
Solvent: A suitable solvent in which the drug is freely soluble and stable is chosen. For example, mefenamic acid has been analyzed using 1,4-dioxane or methanol.[7]
-
Wavelength of Maximum Absorbance (λmax): The wavelength at which the drug shows maximum absorbance is determined by scanning a dilute solution of the drug over the UV-Vis spectrum. For instance, mefenamic acid has a λmax of around 285 nm in methanol.[4]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted to determine the linearity of the method.
-
Sample Preparation: A known weight of the sample is dissolved in the chosen solvent, and the solution is diluted to fall within the concentration range of the calibration curve. The absorbance of the sample solution is then measured.
Titrimetry
Titrimetric methods are classic analytical techniques that can be used for the assay of the bulk drug. They are based on the acidic nature of the carboxylic acid group in the this compound molecule.
-
Principle: An acid-base titration is performed where the acidic drug is neutralized by a standard basic solution.
-
Reagents:
-
Procedure:
-
An accurately weighed amount of the this compound is dissolved in the solvent mixture.
-
A few drops of the indicator are added.
-
The solution is titrated with the standardized NaOH solution until the endpoint is reached (indicated by a color change or a sharp change in pH in potentiometric titration).
-
The amount of drug is calculated based on the volume of NaOH solution consumed.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for method validation and the logical relationship of key performance attributes.
Caption: Workflow for HPLC Method Validation.
Caption: Key Performance Attributes of Analytical Methods.
References
- 1. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2,6-Dichlorophenyl)anthranilic Acid Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of N-(2,6-Dichlorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Due to the limited availability of specific cross-reactivity data for this compound, this guide will draw comparisons with structurally and functionally related NSAIDs, primarily diclofenac and mefenamic acid, to provide a comprehensive overview for research and drug development purposes.
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is inducible and mediates inflammation and pain.[1] The cross-reactivity of NSAIDs is largely influenced by their chemical structure and their relative selectivity for inhibiting COX-1 versus COX-2.[2]
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values for various NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the relative selectivity for COX-2. A higher SI value suggests greater COX-2 selectivity.
| Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | Acetic Acid Derivative | 0.611[3] | 0.63[3] | 0.97 |
| Mefenamic Acid | Anthranilic Acid Derivative (Fenamate) | Data not readily available | Data not readily available | Data not readily available |
| Celecoxib | Coxib | 14.2[4] | 0.42[4] | 33.8 |
| Ibuprofen | Propionic Acid Derivative | 13[2] | 370[2] | 0.035 |
| Indomethacin | Indole Acetic Acid Derivative | 0.063[3] | 0.48[3] | 0.13 |
| Meloxicam | Enolic Acid (Oxicam) Derivative | 36.6[3] | 4.7[3] | 7.79 |
| Aspirin | Salicylate | 3.57[3] | 29.3[3] | 0.12 |
Experimental Protocols for Cross-Reactivity Assessment
The evaluation of NSAID cross-reactivity is crucial for patient safety and for the development of new anti-inflammatory agents with improved safety profiles. Both in vivo and in vitro methods are employed to assess these reactions.
In Vivo Assessment: Oral Drug Challenge
The oral drug challenge is considered the "gold standard" for diagnosing NSAID hypersensitivity and cross-reactivity.[5] This procedure involves the administration of gradually increasing doses of an NSAID to a patient under strict medical supervision to monitor for adverse reactions.
Protocol Outline:
-
Patient Selection: Patients with a clear history of a hypersensitivity reaction to an NSAID are selected. A thorough medical history is taken to characterize the previous reaction.
-
Informed Consent: The patient is fully informed about the potential risks and benefits of the procedure and provides written informed consent.
-
Drug Selection: The challenge may be performed with the suspected culprit NSAID to confirm sensitivity or with an alternative NSAID to assess for cross-reactivity.
-
Dosage Regimen: A starting dose, typically a fraction of the full therapeutic dose, is administered.[2] Subsequent doses are incrementally increased at fixed intervals (e.g., every hour) until a full therapeutic dose is reached or a reaction is observed.[2]
-
Monitoring: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction, which can include cutaneous (e.g., urticaria, angioedema), respiratory (e.g., bronchospasm), or systemic (e.g., anaphylaxis) manifestations.[6]
-
Termination Criteria: The challenge is immediately stopped if a clear objective reaction occurs.
-
Management of Reactions: Medical personnel and equipment for managing acute hypersensitivity reactions must be readily available.
In Vitro Assessment: Cellular Assays
In vitro assays provide a safer alternative to in vivo challenges for investigating the mechanisms of NSAID hypersensitivity and for screening new compounds. These assays typically use patient-derived cells (e.g., basophils, peripheral blood mononuclear cells) and measure the release of inflammatory mediators upon exposure to the drug.
Common In Vitro Assays:
-
Basophil Activation Test (BAT): This flow cytometry-based assay measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils after incubation with the NSAID.[7] An increase in the percentage of activated basophils indicates a positive response.[7]
-
Histamine Release Assay: This assay quantifies the amount of histamine released from isolated basophils or leukocytes upon stimulation with the NSAID.[7]
-
Leukotriene C4 (LTC4) Release Assay: This assay measures the release of cysteinyl leukotrienes, which are key mediators in NSAID-exacerbated respiratory disease, from leukocytes.[7]
Visualizing Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes. NSAIDs exert their effects by inhibiting these enzymes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N-(2,6-Dichlorophenyl)anthranilic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of N-(2,6-Dichlorophenyl)anthranilic acid derivatives and related analogues, supported by available experimental data. This class of compounds, a subset of N-arylanthranilic acids (fenamates), has garnered significant interest for its anti-inflammatory and analgesic properties.
Executive Summary
This compound and its derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Meclofenamic acid, a notable member of this class, demonstrates time-dependent and functionally irreversible inhibition of COX activity. While direct comparative studies across a range of this compound derivatives are limited in publicly available literature, data from related N-arylanthranilic acid analogues provide valuable insights into their efficacy and selectivity. This guide synthesizes the available quantitative data, details common experimental protocols for efficacy assessment, and visualizes key signaling pathways to aid in further research and development.
Data Presentation: Comparative Efficacy
A direct quantitative comparison of various this compound derivatives is challenged by the limited availability of head-to-head studies. However, research on closely related N-arylanthranilic acid derivatives provides a framework for understanding their potential efficacy. The following table summarizes the in vitro cyclooxygenase inhibitory activity of two novel N-arylanthranilic acid derivatives, JS-3 and JS-4, compared to the established NSAID, mefenamic acid.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Mefenamic Acid | 21.2 | 7.3 | 2.9 |
| JS-3 | 46.2 | 8.3 | 5.56 |
| JS-4 | 59.0 | 4.3 | 13.7 |
| Data sourced from a study on novel anthranilic acid derivatives.[1] |
Note: A higher COX-2 Selectivity Index indicates a greater selectivity for the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects.[1]
Key Signaling Pathways
The primary mechanism of action for this compound derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is central to inflammation and pain. Additionally, these compounds have been shown to interact with other signaling pathways, such as the GPR17 receptor and Hepatitis C Virus NS5B polymerase.
Cyclooxygenase (COX) Inhibition Pathway
N-arylanthranilic acids block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by this compound derivatives.
GPR17 Signaling Pathway
Certain anthranilic acid derivatives have been found to act as antagonists at the G protein-coupled receptor 17 (GPR17), which is implicated in inflammatory diseases.
Caption: Antagonism of the GPR17 signaling pathway by certain anthranilic acid derivatives.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
Some derivatives have shown potent allosteric inhibition of the HCV NS5B polymerase, an essential enzyme for viral replication.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound derivatives.
Experimental Protocols
Standard preclinical models are employed to evaluate the anti-inflammatory and analgesic efficacy of this compound derivatives.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Typically, Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.
-
Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume or thickness is measured using a plethysmometer or a digital caliper at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This model is used to evaluate the peripheral analgesic activity of a compound.
Workflow:
References
A Comparative Guide to the Analysis of Diclofenac and its Key Related Compound, N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its significant process-related impurity, N-(2,6-dichlorophenyl)anthranilic acid. While initially investigated as a potential metabolite, current evidence strongly indicates that this compound is a key synthetic precursor to diclofenac. Its detection and quantification are crucial for the quality control of diclofenac active pharmaceutical ingredients (APIs) and finished drug products. This document outlines and compares various analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Diclofenac Metabolism and its Key Precursor
Diclofenac undergoes extensive metabolism in the liver, primarily through hydroxylation and subsequent glucuronidation. The main metabolites include 4'-hydroxydiclofenac and 5-hydroxydiclofenac.[1] The presence of this compound, however, is typically indicative of an impurity from the manufacturing process rather than a metabolic product. The analytical methods discussed herein are suitable for the quantification of both the parent drug, its major metabolites, and this critical impurity.
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques have been employed for the determination of diclofenac and its related compounds in pharmaceutical formulations and biological matrices. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a widely used technique for the routine analysis of diclofenac in pharmaceutical dosage forms due to its robustness and cost-effectiveness.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Linearity Range | 10 - 200 µg/mL[2] | 20 - 100 µg/mL[3] |
| Limit of Detection (LOD) | 12.5 ng/mL[2] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 3.33 µg/mL[3] |
| Accuracy (% Recovery) | 90 - 110%[2] | 99.41 - 99.84%[3] |
| Precision (%RSD) | ≤ 2%[2] | Not Reported |
| Primary Application | Pharmaceutical Dosage Forms[2] | Combined Tablet Dosage Forms[3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing diclofenac and its metabolites in complex biological matrices such as plasma and urine.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 20 - 10,000 ng/mL (for diclofenac)[4] | 3.9 - 1194 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL (for diclofenac)[4] | 3.9 ng/mL |
| Accuracy (% Recovery) | 90 - 108%[4] | Not Reported |
| Precision (%RSD) | ≤ 13% (between-day)[4] | Not Reported |
| Primary Application | Mouse Plasma[4] | Human Plasma |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method suitable for the quantification of diclofenac in bulk drug and simple formulations. However, it lacks the selectivity to differentiate between diclofenac and its impurities or metabolites.
| Parameter | UV-Vis Method 1 | UV-Vis Method 2 |
| Linearity Range | 10 - 50 µg/mL[5] | 5 - 30 µg/mL[6] |
| Limit of Detection (LOD) | Not Reported | 1.10 µg/mL[6] |
| Limit of Quantification (LOQ) | Not Reported | 3.34 µg/mL[6] |
| Accuracy (% Recovery) | 99.38%[5] | 100.44% ± 0.81%[6] |
| Precision (%RSD) | Within acceptable limits[5] | < 2%[6] |
| Primary Application | Bulk Drug and Formulations[5] | Modified-Release Tablets[6] |
Experimental Protocols
HPLC-UV Method for Diclofenac in Pharmaceutical Tablets[2]
-
Instrumentation: Waters 1525 binary pump HPLC system with a UV detector.
-
Column: Symmetry C18 column (4.6 mm × 150 mm, 3 µm).
-
Mobile Phase: 0.05 M Orthophosphoric acid (pH 2.0) and Acetonitrile (35:65 v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 2 minutes.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 50 mg of diclofenac sodium to a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 30 minutes.
-
Dilute to volume with methanol and mix well.
-
Centrifuge the solution at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.
-
LC-MS/MS Method for Diclofenac and its Metabolites in Plasma[4]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic System: A polar embedded reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of formic acid and ammonium acetate in water and methanol.
-
Ionization Mode: Positive electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation:
-
To a 10 µL plasma sample, add an internal standard (e.g., D4-diclofenac).
-
Add a stabilizing solution containing acetic acid and ascorbic acid.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge at high speed.
-
Take the supernatant, supplement with an equal volume of water, and inject it into the LC-MS/MS system.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of diclofenac.
Caption: General experimental workflow for analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. brjac.com.br [brjac.com.br]
A Comparative Benchmarking of Synthesis Methods for N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthesis methods for N-(2,6-Dichlorophenyl)anthranilic acid, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on providing objective performance comparisons based on experimental data, detailed methodologies, and visual representations of reaction workflows and biological signaling pathways.
Executive Summary
The synthesis of this compound is critical for the production of several non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This guide benchmarks three primary synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Direct Amination. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The Ullmann condensation, a classical approach, offers high yields but often requires harsh reaction conditions. The Buchwald-Hartwig amination provides a more versatile and milder alternative, though catalyst cost can be a factor. Direct amination represents a simpler approach but may be limited by lower yields and the need for acidic conditions.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Ullmann Condensation | o-Chlorobenzoic acid, 2,6-Dichloroaniline | Copper oxide, K₂CO₃ | - (neat) or high-boiling solvent | 160-200 | 2 hours | 82-93 | >95 (after recrystallization) |
| Modified Ullmann | Potassium 2-bromobenzoate, 2,6-Dichloroaniline | Copper acetate | Tetrabutylphosphonium chloride (ionic liquid) | 170 | Not Specified | 85-92 | High |
| Buchwald-Hartwig Amination | 2-Halobenzoic acid, 2,6-Dichloroaniline | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP) | Toluene | ~110 | 8 hours | Generally high, specific data not available | High |
| Direct Amination | Anthranilic acid, 2,6-Dichloroaniline | Acidic conditions | Not Specified | Not Specified | Not Specified | Variable | Variable |
Experimental Protocols
Detailed experimental procedures for each of the benchmarked synthesis methods are provided below.
Ullmann Condensation
This protocol is adapted from a general procedure for the synthesis of N-phenylanthranilic acid.[1]
Materials:
-
o-Chlorobenzoic acid (1 mole equivalent)
-
2,6-Dichloroaniline (1.66 mole equivalents)
-
Anhydrous potassium carbonate (1.15 mole equivalents)
-
Copper oxide (catalytic amount, e.g., 1 g per 0.26 mole of o-chlorobenzoic acid)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid, 2,6-dichloroaniline, anhydrous potassium carbonate, and copper oxide.
-
Heat the mixture to reflux using an oil bath for 2 hours.
-
After cooling, remove the excess 2,6-dichloroaniline by steam distillation.
-
To the residual solution, add decolorizing carbon and boil for 15 minutes.
-
Filter the hot solution by suction.
-
Acidify the filtrate with concentrated hydrochloric acid with stirring.
-
Collect the precipitated this compound by filtration, wash with cold water, and air dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.[1]
Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl halides.[2]
Materials:
-
Aryl halide (e.g., 2-bromobenzoic acid) (1 equivalent)
-
2,6-Dichloroaniline (1.5 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
BINAP (0.08 equivalents)
-
Toluene
Procedure:
-
In a reaction vessel, combine the aryl halide, 2,6-dichloroaniline, cesium carbonate, palladium(II) acetate, and BINAP in toluene.
-
Degas the mixture and then stir at 110 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the reaction mixture through celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.[2]
Direct Amination
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exhibit a range of biological activities by interacting with several key signaling pathways.
Cyclooxygenase (COX) Inhibition
As a precursor to NSAIDs, this compound is expected to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Allosteric Inhibition of HCV NS5B Polymerase
This compound has been identified as a potent allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[5] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's RNA-dependent RNA polymerase activity, thereby preventing viral replication.[6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling N-(2,6-Dichlorophenyl)anthranilic Acid
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(2,6-Dichlorophenyl)anthranilic acid. Due to the absence of specific safety data for this compound, a precautionary approach is essential. The following procedures are based on information for structurally related compounds, namely Anthranilic Acid and N-Phenylanthranilic acid, and general best practices for handling potentially hazardous chemical powders.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a solid, the primary routes of exposure are inhalation of dust particles, and skin or eye contact. The hazards associated with similar compounds include skin, eye, and respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory to minimize risk.
Minimum Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. Required when handling the solid outside of a contained system. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Gloves should be inspected before use and disposed of after handling.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To protect skin from accidental contact. |
| Additional Protection | Disposable apron or coveralls | Recommended for larger quantities or when there is a significant risk of contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and minimize exposure during the handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be tightly sealed and clearly labeled.
Handling and Experimental Use:
-
Engineering Controls: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[4]
-
Weighing and Aliquoting: Use a balance inside the fume hood or an enclosure. Use anti-static weigh paper or boats to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]
Spill Management:
-
Minor Spills: In case of a small spill, dampen the material with a suitable solvent (e.g., ethanol) to prevent it from becoming airborne. Carefully sweep or wipe up the material and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Alert the appropriate safety personnel.
-
Clean the spill area thoroughly with a decontaminating solution and dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess compound, contaminated weigh paper, and disposable PPE (gloves, apron). Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate waste container. Do not pour down the drain.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for safe chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
